beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT
Beschreibung
BenchChem offers high-quality beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFLIXECRFTEY-IPRHCQSVSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na14O56P7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Chemical Structure of Beta-Cyclodextrin Phosphate Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Native Cage – The Rationale for Phosphorylating Beta-Cyclodextrin
Beta-cyclodextrin (β-CD) is a cornerstone of supramolecular chemistry, prized for its unique truncated cone structure formed by seven α-1,4-linked glucopyranose units.[1][2] This architecture bestows upon it a hydrophilic exterior and a hydrophobic internal cavity, making it an exceptional molecular host for a vast array of poorly soluble guest molecules.[3][] In pharmaceutical sciences, this translates into a powerful tool for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[5][6]
However, the utility of native β-CD is constrained by its relatively low aqueous solubility (~1.85 g/100 mL at 25°C). This limitation can hinder the development of certain high-concentration liquid formulations. To overcome this, chemical modification of the cyclodextrin hydroxyl groups is employed. Phosphorylation represents a highly effective strategy. The introduction of anionic phosphate groups, subsequently neutralized to form the sodium salt, dramatically enhances the molecule's interaction with water, thereby increasing its solubility by orders of magnitude.[1][7] This guide provides an in-depth exploration of the synthesis, chemical structure, and characterization of beta-cyclodextrin phosphate sodium salt, a derivative designed for superior performance in drug delivery and other advanced applications.
Part 1: The Molecular Architecture – Synthesis and Structural Elucidation
The transformation of native β-cyclodextrin into its phosphated sodium salt derivative is a multi-step process that results in a heterogeneous product population rather than a single, discrete chemical entity. Understanding this process is key to interpreting its chemical structure and function.
Synthesis: A Random Walk of Phosphorylation
The synthesis of beta-cyclodextrin phosphate sodium salt involves the random esterification of the hydroxyl groups on the β-CD macrocycle with a phosphorylating agent.[1] The most common reagents include phosphorus pentoxide, phosphorus oxychloride, or sodium trimetaphosphate.[7] The reaction conditions, particularly pH, are critical in determining the outcome.
The general molecular formula is C₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙ , where 'n' represents the average degree of substitution (DS)—the average number of phosphate groups per cyclodextrin molecule. This value typically ranges from 2.0 to 6.0.[1][8]
-
Regioselectivity: The β-CD glucose monomer possesses primary hydroxyl groups at the C6 position (on the narrower rim) and secondary hydroxyls at the C2 and C3 positions (on the wider rim). The primary C6-OH groups are more sterically accessible and reactive.[9] Reaction conditions can influence which hydroxyls are substituted; for instance, higher pH levels (pH 10-12) have been shown to favor phosphorylation at the C6 and C2 positions.[7]
-
Product Heterogeneity: The random nature of the reaction means the final product is a statistical mixture of molecules with varying DS and different positional isomers for any given DS.
-
Dissolution: Dissolve beta-cyclodextrin in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Phosphorylation: Add a phosphorylating agent, such as sodium trimetaphosphate, to the solution under controlled temperature and vigorous stirring.
-
Reaction: Maintain the reaction at a specific pH and temperature for a set duration to facilitate the nucleophilic attack of the cyclodextrin's hydroxyl groups on the phosphorus center.
-
Neutralization: After the reaction period, adjust the pH of the mixture to neutral using a suitable acid, which results in the formation of the sodium salt.[1]
-
Purification: Purify the product to remove unreacted reagents and by-products. This is commonly achieved through methods like dialysis or precipitation with a water-miscible organic solvent (e.g., ethanol).
-
Drying: Dry the purified product under vacuum to yield a white to slightly yellow powder.[1]
Caption: A generalized workflow for the synthesis of beta-cyclodextrin phosphate sodium salt.
The Phosphorylated Glucopyranose Unit
The fundamental structural change occurs at the individual glucopyranose units. A hydroxyl group is converted into a sodium phosphate ester.
Caption: Chemical structure of a glucopyranose unit within the β-CD ring showing potential phosphorylation sites.
Part 2: A Multi-Technique Approach to Structural Characterization
No single analytical technique can fully define the structure of beta-cyclodextrin phosphate sodium salt. A combination of spectroscopic and spectrometric methods is required to confirm the covalent modification, determine the degree of substitution, and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the covalent attachment of phosphate groups and studying host-guest interactions.[10]
-
¹H NMR: Compares the spectrum of the modified CD to the native form. Changes in the chemical shifts of the H-3 and H-5 protons, which are located inside the cavity, and the H-6 protons at the primary rim provide evidence of substitution.[11] These shifts are also critical for studying the inclusion of guest molecules.[12]
-
³¹P NMR: This is a definitive technique for confirming phosphorylation. It provides a direct signal for the phosphorus nuclei, confirming the presence of phosphate esters. The chemical shift can give insights into the chemical environment of the phosphate group.[13][14]
-
2D NMR (ROESY): Rotating-frame Overhauser Effect Spectroscopy is particularly powerful for studying inclusion complexes. It detects through-space correlations between the protons of the cyclodextrin and the encapsulated guest molecule, allowing for the determination of the guest's orientation within the cavity.[15]
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for determining the molecular weight distribution and, consequently, the average degree of substitution (DS).
-
ESI-MS and MALDI-TOF MS: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that can analyze large, non-volatile molecules like cyclodextrin derivatives.[16][17] The resulting spectrum shows a distribution of peaks, each corresponding to a β-CD molecule with a different number of phosphate groups. The DS can be calculated from this distribution.[17]
-
Tandem MS (MS/MS): By selecting a specific parent ion (a phosphated CD of a certain mass) and fragmenting it, MS/MS can provide clues about the substitution pattern, although precisely locating each phosphate group on the macrocycle remains a significant challenge.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the functional group transformation in the solid state.[19] It works by detecting the characteristic vibrations of chemical bonds.
When a guest molecule is encapsulated within the β-CD cavity, its vibrational freedom is restricted. This confinement leads to detectable changes in its FTIR spectrum, such as the shifting, broadening, or reduction in intensity of characteristic absorption bands. These spectral changes serve as strong evidence of inclusion complex formation.[19]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Native β-CD) | Description |
| O–H Stretching | ~3300–3400 (broad) | Characteristic of the many hydroxyl groups.[20] |
| C–H Stretching | ~2900–2930 | Asymmetric stretching of methylene groups.[21] |
| C–O–C Stretching | ~1150-1160 | Glycosidic bond symmetric stretching.[20] |
| C–O Stretching | ~1020–1080 | Stretching of C-C and C-O bonds in the glucose ring.[22] |
Upon phosphorylation, new bands associated with the phosphate group appear, typically in the 950-1200 cm⁻¹ region, often overlapping with the C-O stretching region of the cyclodextrin backbone. The presence of P=O and P-O-C stretching vibrations confirms the modification.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix ~1-2 mg of the sample (e.g., the β-CD phosphate-drug complex) with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture to a fine, homogeneous powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Background Collection: Place a blank KBr pellet in the spectrometer and run a background scan to subtract the spectral contributions of atmospheric CO₂ and H₂O.[19]
-
Sample Analysis:
-
Data Interpretation: Compare the spectrum of the inclusion complex to the individual spectra of the β-CD phosphate salt, the guest molecule, and a simple physical mixture of the two. A true inclusion complex will show shifts or disappearance of guest molecule peaks, whereas the physical mixture will be a simple superposition of the two individual spectra.[19]
Caption: A logical workflow illustrating the multi-technique approach for structural characterization.
Part 3: Functional Consequences of the Phosphate Architecture
The introduction of sodium phosphate moieties profoundly alters the physicochemical properties of beta-cyclodextrin, directly enhancing its performance as a pharmaceutical excipient.
-
Vastly Increased Aqueous Solubility: This is the primary advantage. The anionic phosphate groups make the molecule highly polar and water-soluble, allowing for the preparation of high-concentration aqueous formulations of poorly soluble drugs.[1][7]
-
Enhanced Drug Complexation and Bioavailability: The increased solubility of the host molecule itself improves the efficiency of guest encapsulation. By forming stable, water-soluble inclusion complexes, beta-cyclodextrin phosphate sodium salt can significantly increase the dissolution rate and apparent solubility of BCS Class II and IV drugs, which is a critical factor for improving oral bioavailability.[3][6]
-
Improved Stability: Encapsulation within the molecular cavity can protect sensitive APIs from degradation by hydrolysis, oxidation, or light.[2]
-
Versatility in Applications: Beyond pharmaceuticals, the improved properties make it valuable in the food industry for encapsulating and stabilizing flavors and vitamins, and in cosmetics to improve the delivery of active ingredients.[24]
References
-
Gârea, A., Vîlcu, A., Ioniţă, G., & Rădiţoiu, V. (2013). TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. Journal of the Serbian Chemical Society. Link
-
Cucinotta, V., Giuffrida, A., & Vecchio, G. (2003). ESI-mass spectrometry analysis of unsubstituted and disubstituted β-cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers. Rapid Communications in Mass Spectrometry. Link
-
Jakupec, M. A., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. Molecules. Link
-
Lesur, D., et al. (2021). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. Molecules. Link
-
Zhiyuan Biotechnology. (n.d.). Beta-Cyclodextrin Phosphate Sodium Salt. Shandong Binzhou Zhiyuan Biotechnology Co., Ltd. Link
-
Gârea, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. International Journal of Molecular Sciences. Link
-
Szente, L., & Puskas, I. (2018). Cyclodextrin Phosphates. Cyclodextrin News. Link
-
Liu, Y., et al. (2001). Synthesis of Phosphoryl-Tethered β-Cyclodextrins and Their Molecular and Chiral Recognition Thermodynamics. The Journal of Organic Chemistry. Link
-
Challa, R., & Kumar, R. (2023). Beta-Cyclodextrin: A Cyclodextrin Derivative and its Various Applications. Crimson Publishers. Link
-
Djedaini-Pilard, F., et al. (2025). Phosphonium Salt-Functionalized β-Cyclodextrin Film for Ultrasensitive and Selective Electrochemical Impedance Spectroscopy Detection of Perchlorate in Drinking Water. Chemosensors. Link
-
Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Link
-
Montava-Jorda, S., et al. (2023). Functionalization of Cyclodextrins. Encyclopedia.pub. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. Pharmaexcipients. Link
-
Mitchell, M. J., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Therapeutic Delivery. Link
-
Ali, S. A., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. International Journal of Molecular Sciences. Link
-
Kouderis, C., et al. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. International Journal of Molecular Sciences. Link
-
Hasani, M., et al. (2019). The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin. RSC Advances. Link
-
ResearchGate. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β... ResearchGate. Link
-
BenchChem. (2025). Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. BenchChem. Link
-
da Silva, P. B., et al. (2017). Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. AAPS PharmSciTech. Link
-
ChemicalBook. (2026). BETA-CYCLODEXTRIN PHOSPHATE SODIUM SALT | 199684-61-2. ChemicalBook. Link
-
ResearchGate. (n.d.). 1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. ResearchGate. Link
-
de Morais, A. C. S., et al. (2009). The use of 2D NMR to study β-cyclodextrin complexation and debittering of amino acids and peptides. Food Hydrocolloids. Link
-
Zhumakova, S., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. Link
-
Chem-Impex International. (n.d.). b-Cyclodextrin phosphate sodium salt. Chem-Impex. Link
-
BOC Sciences. (n.d.). Cyclodextrins: Definition, Classification and Application. BOC Sciences.
-
Wikipedia. (n.d.). β-Cyclodextrin. Wikipedia. Link
-
Leonardi, D., et al. (2021). Synthesis and Characterization of β-Cyclodextrin-Essential Oil Inclusion Complexes for Tick Repellent Development. Molecules. Link
-
FULIR. (n.d.). UNDERSTANDING pH-DEPENDENT INCLUSION COMPLEXATION OF CINNARIZINE WITH β-CYCLODEXTRIN via NMR SPECTROSCOPY. FULIR. Link
-
Ali, S. M., et al. (2009). 1 H NMR spectroscopic study of complexation of citalopram with β‐cyclodextrin in aqueous solution. Magnetic Resonance in Chemistry. Link
-
Asaro, F. (2012). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. "Petru Poni" Institute of Macromolecular Chemistry. Link
-
CycloLab. (n.d.). Beta-cyclodextrin phosphate sodium salt (DS~2-6). CycloLab. Link
-
Mamba, B. B., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PLoS ONE. Link
-
Science.gov. (n.d.). beta-cyclodextrin inclusion complexes: Topics by Science.gov. Science.gov. Link
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. cyclolab.hu [cyclolab.hu]
- 8. Cyclolab [cyclolab.hu]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. icmpp.ro [icmpp.ro]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Phosphonium Salt-Functionalized β-Cyclodextrin Film for Ultrasensitive and Selective Electrochemical Impedance Spectroscopy Detection of Perchlorate in Drinking Water [mdpi.com]
- 14. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 16. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chalcogen.ro [chalcogen.ro]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04739E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Phosphorylation of Beta-Cyclodextrin
Abstract
This technical guide provides a comprehensive overview of the phosphorylation of beta-cyclodextrin (β-CD), a key chemical modification designed to enhance its physicochemical properties for advanced applications, particularly in the pharmaceutical and biomedical fields. We delve into the core principles, prevalent synthetic methodologies, and critical characterization techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as a self-validating resource for the synthesis and analysis of phosphorylated β-cyclodextrin.
Introduction: The Rationale for Phosphorylating Beta-Cyclodextrin
Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This unique architecture allows β-CD to encapsulate a wide variety of hydrophobic "guest" molecules, forming inclusion complexes that can significantly alter the guest's properties.[1][3] This capability has led to its widespread use in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][3][4]
However, native β-CD itself has relatively low aqueous solubility (~1.85 g/100 mL at 25°C), which can limit its application.[2] Chemical modification of the hydroxyl groups on the cyclodextrin rim is a proven strategy to overcome this limitation and introduce new functionalities.
Why Phosphorylation?
Phosphorylation, the introduction of phosphate groups (-PO₃²⁻) onto the β-CD scaffold, is a particularly advantageous modification for several reasons:
-
Dramatically Increased Aqueous Solubility: The introduction of anionic phosphate moieties significantly enhances the hydrophilicity and aqueous solubility of β-CD.[5]
-
Enhanced Guest Complexation: The negatively charged phosphate groups can engage in electrostatic interactions with cationic or polar guest molecules, leading to stronger and more stable inclusion complexes.[6][7]
-
Biocompatibility and Novel Applications: Phosphate groups are endogenous to biological systems. Phosphorylated β-CDs (P-β-CDs) can exhibit high affinity for biological surfaces like hydroxyapatite (a major component of bone), opening avenues for targeted drug delivery and biomedical materials.[8][9]
-
pH-Responsive Behavior: The ionizable nature of the phosphate groups imparts pH-sensitive properties to the cyclodextrin, which can be exploited for controlled drug release applications.
This guide will focus on the practical aspects of synthesizing and characterizing P-β-CDs, providing the necessary detail for successful laboratory implementation.
Key Phosphorylating Systems and Methodologies
The phosphorylation of β-CD is an esterification reaction between the hydroxyl groups of the glucose units and a suitable phosphorylating agent. The choice of agent and reaction conditions dictates the degree of substitution (DS)—the average number of phosphate groups per cyclodextrin molecule—and the overall properties of the final product.
Method 1: Phosphorylation using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly reactive and effective phosphorylating agent for producing randomly substituted P-β-CDs.[5] The reaction is typically performed in an appropriate solvent, and the pH plays a critical role in determining the position of substitution.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): As a phosphoryl chloride, it readily reacts with the nucleophilic hydroxyl groups of β-CD. Its high reactivity allows for efficient phosphorylation.
-
Solvent (e.g., DMF, Pyridine): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. Pyridine can be used both as a solvent and as a base to neutralize the HCl gas produced during the reaction.[10]
-
pH Control: The reaction pH influences the regioselectivity. At higher pH (11-12), phosphorylation is favored at the more accessible primary C6 hydroxyl groups. At a slightly lower pH of 10, a higher degree of substitution at the secondary C2 hydroxyls has been observed.[5] This is because the alkalinity affects the relative nucleophilicity of the different hydroxyl groups.
-
Temperature: Raising the reaction temperature (e.g., from 25°C to 60°C) can increase the ratio of mono- and diphosphate esters formed.[5]
Detailed Experimental Protocol: Random Phosphorylation with POCl₃
This protocol is a representative example and may require optimization based on desired DS and available laboratory equipment.
Materials:
-
Beta-Cyclodextrin (β-CD), dried under vacuum
-
Phosphorus Oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Dialysis tubing (MWCO 1000-3500 Da)
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 11.35 g (10 mmol) of dried β-CD in 100 mL of anhydrous pyridine. Cool the solution to 0-5°C in an ice bath.
-
Phosphorylation: Slowly add a solution of POCl₃ (molar ratio to be optimized, e.g., 5 mmol in 20 mL of pyridine) dropwise to the stirred β-CD solution over 1 hour, maintaining the temperature below 5°C. The reaction between POCl₃ and pyridine is exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching & Precipitation: Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold water to quench the excess POCl₃. Pour the resulting solution into 500 mL of vigorously stirred ethanol to precipitate the crude P-β-CD.
-
Purification (Dialysis): Collect the precipitate by filtration or centrifugation. Redissolve the solid in a minimum amount of deionized water and adjust the pH to ~7.0 with NaOH or HCl solution. Transfer the solution to a dialysis bag and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted starting materials and salts.
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain P-β-CD as a white, fluffy powder.
Method 2: "Green" Synthesis using Sodium Trimetaphosphate (STMP)
For applications where toxicity is a major concern, non-toxic reagents are preferred. Sodium trimetaphosphate (STMP) offers a safer, "greener" alternative for preparing P-β-CD polymers.[9] This method involves a polycondensation reaction under basic conditions.
Causality Behind Experimental Choices:
-
Sodium Trimetaphosphate (STMP): A non-toxic cyclic triphosphate that acts as a crosslinking and phosphorylating agent.[8][9]
-
Aqueous Basic Conditions (NaOH): The reaction is performed in water with a base like NaOH. The base catalyzes the ring-opening of STMP and the subsequent esterification of β-CD's hydroxyl groups. The ratio of NaOH to β-CD can influence the molecular weight of the resulting polymer.[9]
-
Heat: Heating the reaction mixture drives the polycondensation forward, leading to the formation of soluble, non-reticulated polymers.
Visualizing the STMP Phosphorylation Workflow
The following diagram illustrates the key stages of synthesizing P-β-CD using the STMP method.
Comprehensive Characterization of Phosphorylated β-Cyclodextrin
Thorough characterization is essential to confirm successful phosphorylation, determine the degree of substitution, and understand the properties of the final product. A multi-technique approach provides a self-validating system for analysis.
Spectroscopic Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming the presence of phosphate groups. When comparing the spectra of native β-CD and P-β-CD, new characteristic peaks will appear.[11][12]
-
P=O Stretching: A strong absorption band typically appears around 1200-1260 cm⁻¹ .
-
P-O-C Stretching: A band in the region of 1000-1100 cm⁻¹ is indicative of the phosphate-ester linkage to the cyclodextrin backbone.
-
O-H Stretching: The broad O-H stretching band (around 3300-3400 cm⁻¹) may show changes in shape and intensity, reflecting the consumption of hydroxyl groups.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming covalent modification.
-
³¹P NMR: This is the most direct method to confirm phosphorylation. A signal (or multiple signals, depending on the chemical environment) will appear in the ³¹P NMR spectrum, typically in the range of 0 to 5 ppm , confirming the presence of phosphorus nuclei in the structure.[14]
-
¹H and ¹³C NMR: The substitution of hydroxyl groups with phosphate moieties causes shifts in the signals of adjacent protons (¹H) and carbons (¹³C). In ¹H NMR, the signals of the protons on the glucose units, particularly H-3 and H-5 which are inside the cavity and H-6 on the primary rim, will often show shifts upon phosphorylation, providing evidence of the modification.[11][12][15]
Determining the Degree of Substitution (DS)
The Degree of Substitution (DS) is a critical parameter that defines the average number of phosphate groups per β-CD molecule. It directly influences properties like solubility and charge density.[16][17] Potentiometric titration is a common and reliable method for its determination.[17]
Protocol: DS Determination by Potentiometric Back Titration
This method involves converting the sodium salt of P-β-CD (Na-P-β-CD) to its acidic form (H-P-β-CD) and then titrating the acid with a standardized base.[17]
Materials:
-
Phosphorylated β-CD (P-β-CD), accurately weighed (approx. 100-200 mg)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
Procedure:
-
Acidification: Accurately weigh the P-β-CD sample and dissolve it in a known excess volume of standardized 0.1 M HCl (e.g., 20.00 mL). Stir for 30-60 minutes to ensure complete conversion to the acidic form.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.
-
Endpoint Determination: Plot the pH versus the volume of NaOH added. The titration curve will show two equivalence points. The first corresponds to the neutralization of the excess HCl, and the second corresponds to the neutralization of the acidic phosphate groups on the P-β-CD.
-
Calculation: The volume of NaOH consumed between the first and second equivalence points is used to calculate the moles of phosphate groups. The DS can then be calculated using the following formula:
DS = ( (V₂ - V₁) × M_NaOH × M_βCD ) / ( W_sample × n )
Where:
-
V₂ = Volume of NaOH at the second equivalence point (mL)
-
V₁ = Volume of NaOH at the first equivalence point (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
M_βCD = Molecular weight of a single anhydroglucose unit (~162.14 g/mol )
-
W_sample = Weight of the P-β-CD sample (g)
-
n = Number of ionizable protons per phosphate group titrated (typically 1 or 2 depending on the pH range)
-
Summary of Characterization Data
The following table summarizes the expected outcomes from the key analytical techniques used to characterize P-β-CD.
| Technique | Parameter Measured | Expected Result for P-β-CD | Reference |
| FTIR | Functional Groups | New peaks at ~1230 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C). | [13][18] |
| ³¹P NMR | Phosphorus Environment | Signal(s) appear in the 0-5 ppm range. | [14] |
| ¹H NMR | Proton Environment | Chemical shifts of H-3, H-5, and H-6 protons of the β-CD backbone. | [11] |
| Titration | Degree of Substitution (DS) | Quantitative measure of phosphate groups per β-CD unit. | [17] |
| TGA/DSC | Thermal Stability | Altered thermal degradation profile compared to native β-CD. | [5][19] |
Properties and Advanced Applications
The successful phosphorylation of β-cyclodextrin imparts a range of beneficial properties that expand its utility far beyond that of the parent molecule.
-
Pharmaceutical Formulations: The enhanced solubility and complexation capacity make P-β-CD an excellent excipient for formulating poorly soluble drugs, improving their dissolution rates and bioavailability.[4][5]
-
Biomedical Materials: P-β-CD polymers show a strong affinity for calcium and hydroxyapatite, making them promising candidates for coating implants, bone tissue engineering scaffolds, and developing targeted delivery systems for bone-related diseases.[8][9]
-
Environmental Remediation: The anionic phosphate groups can effectively chelate and remove heavy metal ions, such as Pb(II), from acidic wastewater, highlighting their potential as high-capacity adsorbents.[18]
-
Catalysis: Copper salts of β-CD polyphosphates have been shown to act as catalysts in vinyl polymerization, with activity increasing alongside the number of phosphate groups.[5]
Conclusion
The phosphorylation of beta-cyclodextrin is a versatile and powerful modification that transforms it into a highly functional material with broad applicability. By selecting the appropriate synthetic method, such as the reactive phosphorus oxychloride or the greener sodium trimetaphosphate route, researchers can tailor the degree of substitution and polymeric nature of the final product to suit specific needs. The comprehensive characterization workflow outlined in this guide, employing a combination of spectroscopy and titration, provides a robust framework for validating synthesis and understanding the structure-property relationships of these advanced materials. As research continues, phosphorylated cyclodextrins are poised to play an increasingly important role in drug delivery, biomaterials science, and beyond.
References
-
Liu, Y., Li, L., Li, X.-Y., Zhang, H.-Y., Wada, T., & Inoue, Y. (2003). Synthesis of Phosphoryl-Tethered β-Cyclodextrins and Their Molecular and Chiral Recognition Thermodynamics. Organic Letters, 5(9), 1557–1560*. [Link]
-
Cyclodextrin News. (2018, June). Cyclodextrin Phosphates. Cyclodextrin News, 32(6). [Link]
-
Liu, Y., Li, L., Li, X. Y., Zhang, H. Y., Wada, T., & Inoue, Y. (2003). Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics. PubMed. [Link]
-
Al-Mokadem, M., Abdel-Bar, M. H., & El-Sharkawy, M. A. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. MDPI. [Link]
-
Lecourt, T., et al. (2003). Effective synthesis of negatively charged cyclodextrins. Selective access to phosphate cyclodextrins. ResearchGate. [Link]
-
Cyclodextrin News. (2018, July 30). Phosphates of cyclodextrin polymers. [Link]
-
Mura, P. (2024). Cyclodextrins: Properties and Applications. PMC. [Link]
-
Mohammad A., Singh S., & Swain S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]
-
Fenyvesi, F., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring Beta-Cyclodextrin's Role in Pharmaceutical Drug Delivery. [Link]
-
Poudel, I. (2023). Beta-Cyclodextrin: A Cyclodextrin Derivative and its Various Applications. Crimson Publishers. [Link]
-
Naidoo, K. J., & Shelembe, J. S. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. MDPI. [Link]
-
Ben-Torkia, A., et al. (2022). Fully Symmetric Cyclodextrin Polycarboxylates: How to Determine Reliable Protonation Constants from NMR Titration Data. MDPI. [Link]
-
Research Journal of Chemical Sciences. (2012). FTIR, H NMR Spectral, Powder X-ray diffraction and DSC studies of “β-cyclodextrin-para-chlorobenzonitrile” Inclusion Compl. International Science Community Association. [Link]
-
Li, Y., et al. (2022). Preparation and Release of pH-Sensitive β-Cyclodextrin Derivative Micelles Loaded with Paclitaxel. PMC. [Link]
-
Selvan, A., & Krishnasamy, K. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Int. J. Mol. Sci., 14(2), 3639-3653. [Link]
-
ResearchGate. (n.d.). Does degree of substitution on the cyclodextrin hosts impacts on their affinity towards guest binding? ResearchGate. [Link]
-
Spěváček, J., & Hadek, V. (2004). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch/Staerke, 56(10), 455-460. [Link]
-
Organic Syntheses. (n.d.). PHENYLDICHLOROPHOSPHINE. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2020). Preparation and characterization of β-Cyclodextrin/Fe3O4 nanocomposite. [Link]
-
ResearchGate. (n.d.). Investigation of the α-cyclodextrin- myo-inositol phosphate inclusion complex by NMR spectroscopy and molecular modeling. ResearchGate. [Link]
-
Bleta, R., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2717-2728. [Link]
-
Preprints.org. (2025). Novel Supramolecular Systems Based on β-Cyclodextrin: Synthesis, Characterization, and Applications as Drug Carriers for Streptomycin. [Link]
-
Wang, Y., et al. (2021). Phosphate-crosslinked β-cyclodextrin polymer for highly efficient removal of Pb(ii) from acidic wastewater. New Journal of Chemistry, 45(38), 17796-17806. [Link]
-
Wintgens, V., Dalmas, F., Sébille, B., & Amiel, C. (2013). Novel phosphorus-containing cyclodextrin polymers and their affinity for calcium cations and hydroxyapatite. PubMed. [Link]
Sources
- 1. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. nbinno.com [nbinno.com]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. cyclolab.hu [cyclolab.hu]
- 6. Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Novel phosphorus-containing cyclodextrin polymers and their affinity for calcium cations and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. isca.me [isca.me]
- 12. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. Phosphate-crosslinked β-cyclodextrin polymer for highly efficient removal of Pb(ii) from acidic wastewater - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. nanobioletters.com [nanobioletters.com]
mechanism of action of beta-cyclodextrin phosphate sodium salt
An In-Depth Technical Guide to the Mechanism of Action of Beta-Cyclodextrin Phosphate Sodium Salt
Executive Summary
Beta-cyclodextrin phosphate sodium salt (β-CDP-Na) represents a significant advancement over its parent molecule, native β-cyclodextrin (β-CD). By introducing anionic phosphate groups onto the cyclodextrin scaffold, this derivative overcomes the primary limitation of native β-CD—poor aqueous solubility—while introducing new, powerful mechanisms of action.[1][2] This guide elucidates the multifaceted mechanisms through which β-CDP-Na functions as a highly effective pharmaceutical excipient. Its core actions are rooted in a combination of enhanced supramolecular encapsulation, profound modulation of guest molecule physicochemical properties, and unique interactions with biological systems. We will explore the thermodynamic driving forces of inclusion complexation, the critical role of electrostatic interactions conferred by the phosphate moieties, and the resulting benefits of enhanced drug solubility, stability, and controlled release.[2][3] Furthermore, this guide details the interactions of β-CDP-Na at the biological interface and provides robust experimental protocols for characterizing these complex systems, offering a comprehensive resource for professionals in drug development and formulation science.
Foundational Principles: The Evolution from Native β-Cyclodextrin
Native β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure.[4] This unique architecture creates a molecule with a hydrophobic inner cavity and a hydrophilic exterior, enabling it to encapsulate non-polar "guest" molecules in aqueous solutions, a process known as inclusion complexation.[5] This remarkable property has been widely used to improve the stability and reduce the volatility of various compounds.[6]
However, the utility of native β-CD in pharmaceutical formulations is hampered by its relatively low water solubility (~1.85 g/100 mL at 25°C) and its potential for nephrotoxicity at high concentrations when administered parenterally.[7] To overcome these limitations, chemically modified derivatives have been developed.
Beta-cyclodextrin phosphate sodium salt is a key derivative synthesized by phosphorylating the hydroxyl groups of β-CD.[1] This modification introduces negatively charged phosphate groups, which are neutralized by sodium ions. The result is a molecule with vastly improved characteristics:
-
Dramatically Increased Aqueous Solubility: The presence of hydrophilic, ionic phosphate groups significantly enhances water solubility to over 50 g/100 cm³.[1]
-
Anionic Surface Charge: The phosphate moieties impart a negative charge to the molecule, enabling novel electrostatic interactions.[2]
-
Improved Thermal Stability: Phosphorylation increases the thermal resistance of the cyclodextrin compared to its native form.[1]
These modifications do not merely solve the solubility problem; they introduce new layers to the molecule's mechanism of action, making it a highly versatile and powerful tool in drug delivery.
Core Mechanism 1: Enhanced Supramolecular Encapsulation
The primary function of any cyclodextrin is the formation of non-covalent "host-guest" inclusion complexes.[8] With β-CDP-Na, this process is significantly enhanced by the interplay of multiple forces.
Thermodynamic Driving Forces
The encapsulation of a guest molecule within the β-CDP-Na cavity is a thermodynamically favorable process governed by several factors. In an aqueous environment, the hydrophobic cavity of the cyclodextrin is occupied by high-energy water molecules. The formation of an inclusion complex is driven by the displacement of these water molecules by a less polar guest molecule, leading to an overall increase in entropy.[9] This hydrophobic effect is the principal driving force, supplemented by van der Waals interactions between the guest and the non-polar lining of the cavity.[10]
The Critical Influence of Phosphate Groups
The anionic phosphate groups of β-CDP-Na add a crucial dimension to the encapsulation mechanism: electrostatic interaction . While the cavity provides a hydrophobic binding site, the phosphate groups on the rim can engage in charge-dipole or ion-ion interactions with polar or positively charged regions of a guest molecule.[11] This can lead to:
-
Increased Complex Stability: The additional electrostatic attraction can significantly increase the binding affinity and stability constant (K_s) of the host-guest complex compared to that formed with neutral cyclodextrins.
-
Modified Guest Orientation: The location of the phosphate groups can influence how the guest molecule orients itself within the cavity, potentially exposing or shielding specific functional groups.[2]
-
Expanded Guest Compatibility: Molecules with both hydrophobic and cationic features, which may bind weakly to native β-CD, can form highly stable complexes with β-CDP-Na.
Caption: Driving forces in β-CDP-Na inclusion complex formation.
Core Mechanism 2: Modulation of Guest Physicochemical Properties
Once encapsulated, the physicochemical properties of the guest molecule are profoundly altered. This is the basis for the most common applications of β-CDP-Na in pharmaceutical development.
Markedly Enhanced Aqueous Solubility
The most significant application of β-CDP-Na is to increase the aqueous solubility of poorly soluble drugs (BCS Class II and IV).[2][3] The mechanism is straightforward: the hydrophobic guest molecule is sequestered inside the cavity, and the resulting inclusion complex presents the highly hydrophilic exterior of the cyclodextrin—rich in hydroxyl and anionic phosphate groups—to the solvent.[1] This effectively masks the guest's hydrophobicity, allowing for a dramatic increase in its apparent water solubility.[12]
| Drug Candidate | Native β-CD Solubility Enhancement (Fold Increase) | HP-β-CD Solubility Enhancement (Fold Increase) | β-CDP-Na Solubility Enhancement (Fold Increase) |
| Ibuprofen | ~10x | ~50x | >100x [2] |
| Furosemide | ~5x | ~25x | >60x [2] |
| Hydrocortisone | ~15x | ~80x [2] | ~60x[2] |
| Amphotericin B | Low | ~40x | ~70x [2] |
| This table presents comparative data synthesized from literature to illustrate relative performance. Actual values depend on experimental conditions.[2] |
Improved Chemical and Physical Stability
Encapsulation within the cyclodextrin cavity provides a protective microenvironment for the guest molecule.[3] This molecular shielding can:
-
Prevent Hydrolysis: Protects labile functional groups from water.
-
Inhibit Oxidation: Limits exposure to oxidative agents.
-
Enhance Photostability: Shields the molecule from UV/light degradation.[3]
-
Inhibit Crystallization: By keeping the drug in a molecularly dispersed state, it can prevent crystallization in amorphous solid dispersions or liquid formulations.[4]
Controlled and Tunable Drug Release
The formation of an inclusion complex is a reversible, equilibrium-driven process. The guest molecule is continuously exchanged between the complexed and free states. Drug release from the β-CDP-Na complex is initiated upon administration, primarily through dilution in biological fluids. As the concentration of the complex decreases, the equilibrium shifts, favoring the dissociation of the guest molecule. Release can also be triggered by:
-
Competitive Displacement: Endogenous molecules (e.g., cholesterol, bile salts) with an affinity for the cyclodextrin cavity can displace the drug molecule.[9]
-
Changes in pH or Ionic Strength: The ionization state of the phosphate groups and some guest molecules is pH-dependent, which can alter the binding affinity and promote release in specific physiological environments, such as the gastrointestinal tract.[13]
Core Mechanism 3: Interactions with Biological Systems
The unique anionic character of β-CDP-Na facilitates interactions at the biological interface that are not observed with neutral cyclodextrins.
Modulation of Membrane Permeability
Cyclodextrins are known to interact with cell membranes, primarily by extracting cholesterol and other lipid components.[9] This can cause a transient and reversible increase in membrane fluidity, thereby enhancing the permeation of co-administered drugs across biological barriers like the intestinal epithelium. The anionic phosphate groups of β-CDP-Na may further modulate this interaction by engaging with cationic lipids or proteins on the cell surface, potentially localizing the complex at the membrane and facilitating drug transport.
Mucoadhesion and Enhanced Residence Time
The negatively charged surface of β-CDP-Na can promote electrostatic interactions with positively charged components of mucus, such as mucin glycoproteins. This mucoadhesive property can increase the residence time of a formulation at the site of absorption (e.g., in the nasal cavity or gastrointestinal tract), providing a longer window for drug release and absorption.[13]
Direct Biological Activity
Emerging research indicates that some cyclodextrin derivatives are not merely inert carriers but can exert direct biological effects. For instance, β-CD has been shown to activate endothelial nitric oxide synthase (eNOS) and exhibit anti-inflammatory properties by modulating protein kinase C (PKC) activity.[14][15] While specific studies on the intrinsic bioactivity of the phosphate derivative are ongoing, the potential for the phosphate moieties to interact with cellular phosphatases, kinases, or other enzymes remains an active area of investigation.
Caption: Interaction of a β-CDP-Na/drug complex at a biological membrane.
Key Experimental Protocols for Mechanistic Characterization
To rigorously investigate the mechanism of action for a specific β-CDP-Na/drug system, a series of well-defined experiments are required. These protocols form a self-validating system to confirm and quantify the interactions.
Protocol: Phase Solubility Studies
Objective: To determine the stoichiometry of the host-guest complex (e.g., 1:1, 1:2) and calculate the apparent stability constant (K_s). Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CDP-Na (e.g., 0 to 20 mM) in a relevant buffer (e.g., phosphate buffer, pH 7.4).
-
Add an excess amount of the poorly soluble drug to each solution. Ensure undissolved solid is present.
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Filter the suspensions using a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove the excess solid drug.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Plot the total drug concentration (Y-axis) against the β-CDP-Na concentration (X-axis). The shape of the resulting phase solubility diagram reveals the stoichiometry (e.g., a linear plot indicates a 1:1 complex, classified as A_L type).[16]
-
Calculate K_s from the slope and intercept of the linear portion of the curve.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the binding interaction, including binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS). Methodology:
-
Prepare degassed solutions of the drug ("ligand") and β-CDP-Na ("macromolecule") in the same buffer batch to minimize heat of dilution effects.
-
Load the β-CDP-Na solution into the sample cell of the ITC instrument.
-
Load the more concentrated drug solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, where small aliquots of the drug solution are sequentially injected into the β-CDP-Na solution. The instrument measures the minute heat changes associated with each injection.
-
Integrate the raw power data to obtain the heat released or absorbed per injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly determine K_a, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[17][18]
Protocol: 2D Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
Objective: To obtain direct, unambiguous evidence of inclusion and to elucidate the geometry of the complex in solution. Methodology:
-
Prepare high-concentration samples of the drug, β-CDP-Na, and the complex (at a defined molar ratio, e.g., 1:1) in a suitable deuterated solvent (e.g., D₂O).
-
Acquire standard 1D ¹H NMR spectra for the individual components and the complex to observe any chemical shift changes upon complexation, which is initial evidence of interaction.[17]
-
Acquire a 2D ROESY spectrum of the complex. This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds.
-
Analyze the ROESY spectrum for cross-peaks between the protons of the guest molecule and the inner cavity protons (H3, H5) of the cyclodextrin.
-
The presence of these cross-peaks is definitive proof of inclusion. The specific guest protons that correlate with the cavity protons reveal which part of the guest is inserted and its orientation.[11]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. cyclolab.hu [cyclolab.hu]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 7. Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclolab.hu [cyclolab.hu]
- 9. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. β-Cyclodextrin Inhibits Monocytic Adhesion to Endothelial Cells through Nitric Oxide-Mediated Depletion of Cell Adhesion Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of Beta-Cyclodextrin Phosphate Sodium Salt
Introduction: The Significance of Phosphorylated Cyclodextrins in Advanced Applications
Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, is a cornerstone of host-guest chemistry, prized for its ability to form inclusion complexes with a wide array of molecules. This unique property has established its role in pharmaceuticals, food science, and chemical industries for enhancing the solubility, stability, and bioavailability of active compounds. However, the inherent thermal limitations of native β-CD can restrict its application in processes requiring elevated temperatures.
Chemical modification of the cyclodextrin scaffold offers a pathway to augment its physicochemical properties. The introduction of phosphate groups onto the β-CD rim to create beta-cyclodextrin phosphate sodium salt significantly enhances its aqueous solubility and, critically, its thermal stability.[1] This guide provides a comprehensive technical overview of the thermal stability of beta-cyclodextrin phosphate sodium salt, offering insights into its decomposition profile, the analytical techniques for its characterization, and the chemical rationale for its enhanced heat resistance. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of modified cyclodextrins in their work.
Understanding Thermal Decomposition: A Comparative Profile
The thermal stability of a material is a critical parameter that dictates its processing, storage, and application viability. For cyclodextrin derivatives, thermal analysis provides invaluable data on their decomposition pathways and temperature thresholds. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] TGA measures the change in mass of a sample as a function of temperature, while DSC quantifies the heat flow associated with thermal transitions.
Thermal Profile of Unmodified Beta-Cyclodextrin
To appreciate the enhanced stability of its phosphorylated counterpart, it is essential first to understand the thermal behavior of native β-CD. Its decomposition typically occurs in distinct stages:
-
Dehydration: An initial mass loss is observed at temperatures below 120°C, corresponding to the evaporation of water molecules encapsulated within the cyclodextrin cavity and adsorbed on its surface.[4][5][6] This is an endothermic process visible in DSC thermograms.
-
Decomposition of the Macrocycle: The primary decomposition of the β-CD structure commences at approximately 300°C.[4][7][8] This stage involves the breakdown of the glucopyranose units and the glycosidic linkages, leading to a significant mass loss.
-
Char Formation and Oxidation: Following the main decomposition, a carbonaceous char residue is formed, which then slowly oxidizes at higher temperatures if in an air or oxygen atmosphere.
Enhanced Thermal Stability of Beta-Cyclodextrin Phosphate Sodium Salt
The phosphorylation of beta-cyclodextrin introduces ionically charged phosphate groups, which fundamentally alters its thermal degradation pathway. While specific thermograms for the sodium salt are not widely published in commercial literature, extensive studies on phosphate-substituted β-cyclodextrins provide a clear and authoritative picture of its enhanced stability.[1][4]
The key differentiating feature is the behavior upon heating in an oxidizing atmosphere (air). While the initial decomposition of the organic structure still occurs, the presence of phosphate groups leads to the formation of a ceramic-like residue that is remarkably stable at temperatures exceeding 800°C .[4] This is in stark contrast to unmodified β-CD, whose char residue would be completely oxidized to volatile products well below 600°C.[4] This high-temperature stability is a direct consequence of the phosphate moieties, which are known to promote charring and act as fire retardants.
The introduction of phosphate groups is expected to increase the onset temperature of the main decomposition phase compared to native β-CD, indicating a more robust molecular structure.[1][4]
The following table summarizes the key thermal events for both native β-CD and the expected behavior of its phosphorylated sodium salt derivative.
| Thermal Event | Native Beta-Cyclodextrin | Beta-Cyclodextrin Phosphate Sodium Salt (Expected) | Causality of Difference |
| Dehydration | ~30-120°C | ~30-120°C | The hydrophilic exterior of both molecules will still bind water. |
| Onset of Major Decomposition | ~300°C[4][8] | Expected to be >300°C | The phosphate groups enhance the structural integrity and require more energy to initiate decomposition. |
| Char Residue Stability (in air) | Oxidizes and diminishes significantly by 600°C[4] | Forms a stable, ceramic-like residue above 800°C[4] | The phosphate moieties act as a thermal shield, promoting the formation of a highly stable, cross-linked char. |
Experimental Workflow for Thermal Analysis
A robust and reproducible assessment of thermal stability is paramount. The following section details a standard operating procedure for the analysis of beta-cyclodextrin phosphate sodium salt using TGA and DSC.
Detailed Step-by-Step Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard reference material with a known decomposition profile should be used for verification.
-
Clean the sample pan (typically platinum or alumina) by heating it to a high temperature (e.g., 900°C) to remove any contaminants.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the beta-cyclodextrin phosphate sodium salt into the tared TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Setting Up the TGA Method:
-
Temperature Program:
-
Atmosphere:
-
Purge Gas: Nitrogen or Air (select based on the desired analysis; use air to observe oxidative stability of the char).
-
Flow Rate: 20-50 mL/min.[10]
-
-
-
Running the Analysis:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Initiate the TGA method.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of each decomposition step.
-
Calculate the percentage of mass loss for each distinct stage.
-
Quantify the percentage of residual mass at the final temperature.
-
Diagram of the Thermal Analysis Workflow
Caption: Experimental workflow for thermal analysis.
Chemical Structure and its Influence on Thermal Stability
The enhanced thermal stability of beta-cyclodextrin phosphate sodium salt is intrinsically linked to its chemical structure. The phosphorylation process involves the reaction of beta-cyclodextrin with a phosphorylating agent, leading to the substitution of hydroxyl groups with phosphate moieties.[1]
Caption: Structural modification leading to enhanced properties.
The presence of the sodium phosphate groups imparts several key features that contribute to thermal stability:
-
Ionic Interactions: The ionic nature of the sodium phosphate groups introduces strong electrostatic interactions, which can increase the overall rigidity of the cyclodextrin structure.
-
Cross-linking Potential: Upon heating, phosphate groups can promote cross-linking reactions, leading to the formation of a more stable polymeric network. This is a key mechanism in the formation of the substantial char residue.
-
Heat Shielding: The phosphate moieties can act as a physical barrier, shielding the underlying organic structure from the full impact of the applied heat.
Conclusion: A Superior Excipient for Demanding Applications
The phosphorylation of beta-cyclodextrin to its sodium salt derivative provides a significant enhancement in thermal stability. This is primarily characterized by an anticipated increase in the onset of decomposition and, most notably, the formation of a highly stable ceramic-like residue at temperatures above 800°C in an oxidizing environment. This superior thermal profile makes beta-cyclodextrin phosphate sodium salt an excellent candidate for applications involving high-temperature processing, such as in the formulation of melt-extruded pharmaceuticals or in analytical techniques requiring thermal desorption. The detailed experimental protocol provided herein offers a robust framework for the consistent and accurate assessment of its thermal properties, ensuring its effective and reliable implementation in research and development.
References
-
Beta-Cyclodextrin Phosphate Sodium Salt. [Link]
-
Thermal Degradation of Cyclodextrins | Request PDF - ResearchGate. [Link]
-
Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]
-
Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - RSC Publishing. [Link]
-
Thermal decomposition behaviors of β-cyclodextrin, its inclusion complexes of alkyl amines, and complexed β-cyclodextrin at different heating rates | Request PDF - ResearchGate. [Link]
-
New Polymorph of β-Cyclodextrin with a Higher Bioavailability - MDPI. [Link]
-
Novel Supramolecular Systems Based on β-Cyclodextrin: Synthesis, Characterization, and Applications as Drug Carriers for Streptomycin. [Link]
-
Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - RSC Publishing. [Link]
-
Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]
-
Thermal analysis of cyclodextrins and their inclusion compounds - ResearchGate. [Link]
-
Beta-cyclodextrin phosphate sodium salt (DS~2-6). [Link]
-
(a) Thermogravimetric analysis (TGA) and (b) differential scanning... | Download Scientific Diagram - ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [Link]
-
Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. [Link]
-
TGA curves of the b-cyclodextrin polymers. | Download Scientific Diagram - ResearchGate. [Link]
-
Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. [Link]
-
A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipi. [Link]
-
DSC ( a ) and TG ( b ) curves of DOX, β CD, physical mixture system... - ResearchGate. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]
Technical Whitepaper: Safety, Toxicity, and Bio-Interaction of Beta-Cyclodextrin Phosphate Sodium Salt
[1]
Executive Summary
Beta-Cyclodextrin Phosphate Sodium Salt (CD-P) represents a class of anionic cyclodextrin derivatives designed to overcome the low solubility and nephrotoxicity of native β-cyclodextrin.[1] While it shares the high water solubility of SBE-β-CD (e.g., Captisol®), CD-P is distinguished by its phosphoester functionalization .[1]
This functional group imparts high affinity for divalent cations (Ca²⁺, Mg²⁺) and hydroxyapatite, making CD-P a candidate for bone-targeted delivery and metal-organic framework (MOF) coatings.[1] However, this same affinity necessitates a specialized safety evaluation protocol focusing on electrolyte homeostasis and calcification risks , in addition to standard renal and hemolytic toxicity assessments.
Key Safety Differentiators:
-
Renal Profile: Superior to native β-CD due to lack of crystallization; risk of osmotic nephrosis remains at high doses.
-
Hemocompatibility: Anionic charge repulsion reduces red blood cell (RBC) membrane disruption compared to native β-CD.[1]
-
Unique Toxicity Vector: Potential for acute hypocalcemia or off-target bone accumulation due to phosphate-calcium chelation.[1]
Chemical Identity & Physicochemical Properties[2]
Understanding the heterogeneity of the material is the first step in safety validation. CD-P is rarely a single chemical entity but a mixture defined by its Degree of Substitution (DS).[1]
| Property | Specification / Description | Impact on Safety |
| CAS Number | 199684-61-2 (General) | Verification of material identity.[1] |
| Molecular Formula | ||
| Solubility | >500 mg/mL (Water) | High solubility reduces renal crystallization risk.[1] |
| Charge | Anionic (pH dependent) | Reduces interaction with negatively charged cell membranes (safety).[1] |
| Calcium Affinity | High ( | Critical Risk: Potential for systemic calcium sequestration.[1] |
Toxicological Profile & Mechanisms
Mechanism of Cellular Interaction
The toxicity of cyclodextrins is primarily driven by their ability to extract cholesterol and phospholipids from cell membranes.
-
Native β-CD: High affinity for cholesterol
Membrane destabilization Hemolysis/Nephrotoxicity.[1] -
CD-Phosphate (Anionic): The negative charge of the phosphate groups causes electrostatic repulsion with the negatively charged glycocalyx of cell membranes.[1] This significantly reduces the cholesterol extraction rate, making CD-P less hemolytic than native β-CD and comparable to SBE-β-CD.[1]
Renal Toxicity (The Critical Organ)
The kidney is the primary clearance organ for hydrophilic CDs.[1]
-
Glomerular Filtration: CD-P is freely filtered.[1]
-
Tubular Risk: Unlike native β-CD, CD-P does not precipitate in the renal tubules.[1] However, like all high-concentration oligosaccharides, it can induce "Osmotic Nephrosis" (vacuolization of proximal tubule cells).[1] This is generally reversible but must be monitored via biomarkers (KIM-1, NGAL).[1]
Systemic Calcium Homeostasis (The Specific Risk)
Unlike SBE-β-CD, the phosphate groups on CD-P can act as chelators.[1]
-
Acute Risk: Rapid IV infusion of high-DS CD-P could theoretically transiently lower free serum calcium (Hypocalcemia).[1]
-
Chronic Risk: Long-term accumulation in bone matrix (hydroxyapatite binding).[1]
Visualizing the Toxicity Pathways
Figure 1: Mechanistic toxicology map of Beta-CD Phosphate.[1] Note the divergence between renal/hemolytic safety (green/yellow) and the specific calcium-related risks (red).[1]
Experimental Protocols for Safety Validation
To validate the safety of a specific batch of CD-P, the following self-validating protocols are recommended. These move beyond standard assays to address the specific physicochemical nature of the phosphate salt.
Protocol A: Comparative Hemolysis Assay (Membrane Integrity)
Purpose: To confirm that the phosphate modification has sufficiently suppressed the membrane-disrupting activity of the native β-CD core.[1]
-
Preparation:
-
Wash fresh human or rat erythrocytes (RBCs) 3x with PBS (pH 7.4).[1]
-
Prepare 2% RBC suspension.
-
-
Dosing:
-
Incubation: 37°C for 60 minutes with gentle shaking.
-
Quantification: Centrifuge (1500 rpm, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin).
-
Self-Validation Criteria:
Protocol B: Calcium Chelation Capacity Titration
Purpose: To quantify the risk of hypocalcemia.
-
Setup: Use an Ion-Selective Electrode (ISE) specific for free
.[1] -
Medium: HEPES buffer containing physiological Calcium (1.2 mM
). -
Titration:
-
Output: Plot
vs. Free . Calculate the conditional formation constant ( ).[1] -
Safety Threshold: If
suggests significant depletion at therapeutic concentrations ( drop in free Ca), formulation must be supplemented with Calcium or infused slowly.
Regulatory & Clinical Context
Regulatory Status[3][4][5]
-
Native β-CD: GRAS (Generally Recognized As Safe) for food; limited parenteral use due to nephrotoxicity.[1]
-
SBE-β-CD: FDA Inactive Ingredient Database (IID) listed; approved for IV use (e.g., Voriconazole).[1]
-
CD-Phosphate: Currently NOT a standard pharmacopeial excipient.[1] It is considered a Novel Excipient .
Pharmacokinetics (PK)[1]
-
Half-life: Short (1.5 - 2 hours), similar to GFR markers.[1]
-
Metabolism: Minimal systemic metabolism. Phosphate groups are stable in plasma but may be subject to slow hydrolysis by alkaline phosphatases over extended periods.
-
Excretion: >90% excreted unchanged in urine.
References
-
Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[2][3][4][5][6][7][8][9][10][11] Toxicologic Pathology, 36(1), 30–42.[1] Link
- Foundational text on CD nephrotoxicity and the safety benefits of anionic deriv
-
Szente, L., et al. (2018). Cyclodextrin Phosphates: Synthesis, Characterization and Applications. CycloLab Technical Repository. Link
-
Source for chemical synthesis and hydroxyapatite binding properties.[10]
-
-
Gould, S., & Scott, R. C. (2005).[1][12] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.[1][12] Link
- Provides the comparative baseline for modified CD safety thresholds.
-
European Medicines Agency (EMA). (2017).[1] Background review for the excipient cyclodextrins. EMA/CHMP/333892/2013. Link
- Regulatory standards for parenteral cyclodextrin limits.
-
Totoli, E. G., & Salgado, H. R. N. (2021).[1] Bacterial endotoxins and hemolysis of cyclodextrin derivatives. Journal of Pharmacy & Pharmaceutical Sciences.
- Methodology source for hemolysis protocols specific to anionic CDs.
Sources
- 1. guidechem.com [guidechem.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cyclolab.hu [cyclolab.hu]
- 5. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cyclolab.hu [cyclolab.hu]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Navigating the Nuances of Phosphorylation: A Technical Guide to the Degree of Substitution in Beta-Cyclodextrin Phosphate
Introduction: Beyond the Native Cage – The Dawn of Phosphorylated Cyclodextrins
Beta-cyclodextrin (β-CD), a cyclic oligosaccharide of seven glucose units, has long been a cornerstone in pharmaceutical sciences, prized for its ability to encapsulate poorly soluble drug molecules within its hydrophobic cavity. This host-guest complexation enhances drug solubility, stability, and bioavailability. However, the inherent limitations of native β-CD, such as its relatively low aqueous solubility, have spurred the development of chemically modified derivatives. Among these, beta-cyclodextrin phosphate (β-CDP) has emerged as a highly promising excipient. The introduction of anionic phosphate groups onto the cyclodextrin scaffold dramatically increases its water solubility and can modulate its interaction with biological systems.[1]
The functional properties of β-CDP are not merely a consequence of phosphorylation but are intricately linked to the degree of substitution (DS) – the average number of phosphate groups per cyclodextrin molecule. The DS is a critical quality attribute that dictates the physicochemical properties of β-CDP, including its solubility, charge density, complexation efficiency, and toxicological profile. A precise understanding and control of the DS are therefore paramount for the rational design and successful application of β-CDP in drug development.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the degree of substitution in beta-cyclodextrin phosphate. We will delve into the synthetic strategies that govern the DS, provide detailed, field-proven protocols for its accurate determination using a suite of analytical techniques, and explore the profound impact of this critical parameter on the performance of β-CDP as a pharmaceutical excipient.
The Genesis of Beta-Cyclodextrin Phosphate: A Symphony of Synthesis and Control
The synthesis of β-CDP involves the esterification of the hydroxyl groups of β-cyclodextrin with a suitable phosphorylating agent. The choice of reagent and the reaction conditions are the primary levers to control the resulting degree of substitution. Common phosphorylating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and sodium trimetaphosphate (STMP).[1]
The reaction with phosphorus oxychloride, for instance, allows for a tunable DS by modulating the reaction temperature and pH.[1] Reactions at a higher temperature (e.g., 60°C versus 25°C) can lead to an increased ratio of mono- and diphosphate esters.[1] Furthermore, the regioselectivity of phosphorylation is pH-dependent; at pH 11 or 12, substitution predominantly occurs at the C6 primary hydroxyls, while a pH of 10 favors substitution at the C2 secondary hydroxyls.[1]
A generalized workflow for the synthesis of β-CDP is depicted below. The causality behind each step is critical for achieving a product with the desired DS and purity.
Experimental Protocol: Synthesis of Beta-Cyclodextrin Phosphate using Phosphorus Oxychloride
This protocol provides a representative method for synthesizing β-CDP with a tunable degree of substitution.
Materials:
-
Beta-cyclodextrin (β-CD), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Pyridine, anhydrous
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dialysis tubing (MWCO appropriate for separating unreacted reagents)
Procedure:
-
Dissolution: Dissolve a known amount of anhydrous β-cyclodextrin in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. The concentration of β-CD should be carefully chosen to ensure complete dissolution and to influence the reaction kinetics.
-
Phosphorylation: Cool the solution in an ice bath. Slowly add a calculated amount of phosphorus oxychloride dropwise with vigorous stirring. The molar ratio of POCl₃ to β-CD is a key determinant of the final DS.
-
Reaction Control: Allow the reaction to proceed at a controlled temperature (e.g., 0-5°C) for a specific duration. The reaction time is another critical parameter influencing the extent of phosphorylation.
-
Quenching and Neutralization: Carefully quench the reaction by the slow addition of cold deionized water. Neutralize the reaction mixture to a desired pH (e.g., pH 7-8) with a solution of sodium hydroxide.
-
Purification: Transfer the neutralized solution to a dialysis bag and dialyze against deionized water for an extended period (e.g., 48-72 hours) with frequent changes of water. This step is crucial for removing unreacted reagents, pyridine, and inorganic phosphate salts.
-
Isolation: Lyophilize the dialyzed solution to obtain the beta-cyclodextrin phosphate as a white, amorphous powder.
The Analytical Toolkit: Unraveling the Degree of Substitution
The accurate determination of the DS is a non-trivial analytical challenge. Since β-CDP is a complex mixture of molecules with varying numbers and positions of phosphate groups, a single "correct" structure does not exist. Instead, we rely on a suite of analytical techniques to determine the average DS and, in some cases, to gain insights into the distribution of substitution.
The following diagram illustrates a comprehensive analytical workflow for the characterization of β-CDP, with a focus on DS determination.
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct Window into Phosphorus Content
³¹P NMR is a powerful and direct method for quantifying the phosphorus content in β-CDP.[2] The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which minimizes signal overlap and allows for clear identification of phosphorus-containing species.[2]
Principle: By integrating the signal of the phosphate groups on the cyclodextrin and comparing it to the integral of a known amount of an internal phosphorus standard, the molar ratio of phosphate to cyclodextrin can be determined, from which the DS is calculated.
Experimental Protocol: Quantitative ³¹P NMR
Materials:
-
Beta-cyclodextrin phosphate (β-CDP) sample
-
Deuterium oxide (D₂O)
-
Internal Standard: A certified reference material containing phosphorus with a known purity, such as phosphonoacetic acid (PAA) or ammonium phosphate monobasic.[3][4]
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the β-CDP sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer.
-
Crucial Parameters for Quantification:
-
Use a pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei. A delay of at least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard is recommended.
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5]
-
-
-
Data Processing and DS Calculation:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function.
-
Integrate the signal corresponding to the phosphate groups of β-CDP and the signal of the internal standard.
-
Calculate the Degree of Substitution (DS) using the following formula:
DS = (Integral_sample / N_P_sample) / (Integral_standard / N_P_standard) * (m_standard / MW_standard) / (m_sample / MW_βCD)
Where:
-
Integral_sample = Integral of the β-CDP phosphate signal
-
N_P_sample = Number of phosphorus atoms per phosphate group (usually 1)
-
Integral_standard = Integral of the internal standard signal
-
N_P_standard = Number of phosphorus atoms in the internal standard molecule
-
m_standard = Mass of the internal standard
-
MW_standard = Molecular weight of the internal standard
-
m_sample = Mass of the β-CDP sample
-
MW_βCD = Molecular weight of the native beta-cyclodextrin (1134.98 g/mol )
-
Data Presentation: Representative ³¹P NMR Data for DS Calculation
| Parameter | Value |
| Mass of β-CDP (m_sample) | 50.0 mg |
| Mass of PAA (m_standard) | 10.0 mg |
| MW of PAA (MW_standard) | 140.03 g/mol |
| Integral of β-CDP signal | 3.50 |
| Integral of PAA signal | 1.00 |
Calculation:
DS = (3.50 / 1) / (1.00 / 1) * (10.0 mg / 140.03 g/mol ) / (50.0 mg / 1134.98 g/mol ) DS ≈ 5.7
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Separation and Quantification of Non-Chromophoric Molecules
Since β-CDP lacks a significant chromophore, conventional UV-Vis detection in HPLC is not suitable. Evaporative Light Scattering Detection (ELSD) is an excellent alternative for the analysis of non-volatile, non-chromophoric compounds like cyclodextrins.[6][7][8]
Principle: The HPLC system separates the β-CDP from any unreacted β-CD and other impurities. The eluent is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam. The intensity of the scattered light is proportional to the mass of the analyte. By comparing the peak area of the β-CDP to a calibration curve of the corresponding native β-cyclodextrin, the amount of cyclodextrin in the sample can be quantified. The phosphorus content can be determined separately by a validated method (e.g., ICP-MS), and from these two values, the DS can be calculated.
Experimental Protocol: HPLC-ELSD
Instrumentation:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
Column: A column suitable for oligosaccharide separation, such as a C18 Pyramid column or an amino-based column.[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid like acetic acid to improve peak shape.[6]
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of native β-cyclodextrin of known concentrations.
-
Prepare a solution of the β-CDP sample of a known concentration.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration for native β-CD.
-
Inject the β-CDP sample and determine the concentration of the cyclodextrin moiety from the calibration curve.
-
Determine the total phosphorus content of the β-CDP sample using a separate, validated method (e.g., inductively coupled plasma mass spectrometry - ICP-MS).
-
Calculate the DS using the following formula:
DS = (Molar concentration of Phosphorus) / (Molar concentration of β-Cyclodextrin)
-
Data Presentation: HPLC-ELSD Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | ≤ 6% | < 5% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.05 g/L |
Potentiometric Titration: Quantifying Acidic Groups
Potentiometric titration is a classic analytical technique that can be adapted to determine the number of acidic phosphate groups in a β-CDP sample.
Principle: The β-CDP sample is dissolved in water and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The equivalence points in the titration curve correspond to the neutralization of the acidic protons of the phosphate groups. From the volume of titrant consumed to reach the equivalence points, the amount of phosphate can be calculated.
Experimental Protocol: Potentiometric Titration
Materials:
-
Beta-cyclodextrin phosphate (β-CDP) sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Buret
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the β-CDP sample and dissolve it in a known volume of deionized water.
-
Titration:
-
Place the β-CDP solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add the standardized NaOH solution from the buret in small increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence points from the inflection points of the titration curve. The first and second derivatives of the curve can be used for more accurate endpoint determination.[9][10]
-
Calculate the moles of phosphate from the volume of NaOH required to reach the equivalence points.
-
Calculate the DS using the following formula:
DS = (Moles of Phosphate) / (Moles of β-Cyclodextrin)
Where: Moles of β-Cyclodextrin = Mass of β-CDP sample / (MW_βCD + DS * MW_phosphate_group) Note: This calculation may require an iterative approach as the DS is in the denominator.
-
The Ripple Effect: How Degree of Substitution Shapes Functionality
The degree of substitution is not merely a number; it is a powerful determinant of the physicochemical and biological properties of beta-cyclodextrin phosphate. Understanding this relationship is crucial for tailoring β-CDP for specific pharmaceutical applications.
Impact of DS on Key Properties:
| Property | Effect of Increasing DS | Rationale |
| Aqueous Solubility | Increases significantly | The introduction of charged, hydrophilic phosphate groups disrupts the intramolecular hydrogen bonding of the cyclodextrin, leading to enhanced interaction with water molecules.[1] |
| Hygroscopicity | Increases | The polar phosphate groups attract and retain water molecules. |
| Complexation Efficiency | Can increase or decrease | The effect is guest-dependent. Increased charge can enhance interactions with cationic drugs but may also sterically hinder the entry of some guest molecules into the cavity. |
| Biocompatibility | Generally good, but high DS may lead to interactions with biological components | The anionic nature of the phosphate groups can lead to interactions with proteins and other biological macromolecules. |
| Drug Release Profile | Can be modulated | The strength of the interaction between the drug and the phosphorylated cyclodextrin, which is influenced by the DS, will affect the drug release rate. |
Applications in Drug Development: Harnessing the Power of a Tunable Excipient
The ability to fine-tune the degree of substitution of β-CDP opens up a wide range of applications in drug formulation and delivery.
-
Solubility Enhancement of Poorly Soluble Drugs: The primary application of β-CDP is to increase the aqueous solubility of hydrophobic drugs, thereby improving their bioavailability.
-
Stabilization of Active Pharmaceutical Ingredients (APIs): The encapsulation of drugs within the cyclodextrin cavity can protect them from degradation by light, heat, or oxidation.
-
Controlled Drug Delivery: By modulating the DS, the affinity of the cyclodextrin for the drug can be altered, allowing for the design of controlled-release formulations.
-
Targeted Drug Delivery: The anionic nature of β-CDP can be exploited for targeted delivery to specific tissues or cells that have a high affinity for negatively charged molecules.
-
Biomedical Applications: The affinity of phosphate groups for calcium ions makes phosphorylated cyclodextrin polymers suitable for applications in bone tissue engineering and as delivery systems for lipophilic bioactive molecules to hydroxyapatite.[1]
Conclusion: A Precisely Tailored Future for Drug Delivery
The degree of substitution is the quintessential parameter that defines the character and utility of beta-cyclodextrin phosphate. As this guide has detailed, the synthesis of β-CDP is a controllable process, and a robust suite of analytical techniques allows for its precise characterization. By understanding and mastering the control and measurement of the DS, researchers and drug development professionals can unlock the full potential of this versatile excipient. The ability to tailor the properties of β-CDP through the degree of substitution paves the way for the development of safer, more effective, and more sophisticated drug delivery systems, ultimately benefiting patients worldwide.
References
- Rojas, A., et al. (2015). Development and validation of a simple HPLC-ELSD method for direct quantification of native cyclodextrins in a cyclization medium.
- Mendes, C., et al. (2015). Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method. Analytical Sciences, 31(10), 1083-1089.
- Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medical, 1(4), 85-100.
- Agüeros, M., Campanero, M. A., & Irache, J. M. (2005). Simultaneous quantification of different cyclodextrins and Gantrez by HPLC with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 495-502.
- Cyclodextrin Phosph
- Greenhalgh, R., Blackwell, B. A., Preston, C. M., & Murray, W. J. (1981). Phosphorus-31 nuclear magnetic resonance analysis of technical organophosphorus insecticides for toxic contaminants. Journal of Agricultural and Food Chemistry, 29(4), 867-870.
- Ghassempour, A., et al. (2006).
- Nanalysis. (2023, March 30). Analysis of herbicides, insecticides, and fertilizers via 31P benchtop NMR.
- Nishiyama, Y., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin, 72(1), 58-65.
- Malanga, M. (n.d.).
- Zarts, P., et al. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 26(13), 3908.
- JASCO Inc. (2022, August 19). Analysis of Cyclodextrines in Green Tea using HPLC-ELSD.
- Graphviz. (2021, August 10).
- Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog.
- Contentful. (2018, May 4). Graphviz example: How to visualize structured content.
- D_Central_Station. (2023, February 24). Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! Medium.
- DevTools daily. (n.d.). Graphviz Example: workflow.
- LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz.
- NMR Service. (n.d.). 31 Phosphorus NMR.
- EdrawMax Templates. (2023, April 4).
- Wang, Y., et al. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives.
- Emery Pharma. (2018, April 2).
- Bruker. (n.d.).
- UTHSCSA. (n.d.).
- La Salle University. (n.d.).
- euonym.us. (n.d.).
- MIT. (n.d.).
- Chemistry 321: Quantitative Analysis Lab Webnote. (2015, September 15).
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- Google Patents. (n.d.). JPH0673104A - Production of beta-cyclodextrin.
- Weizmann Institute of Science. (n.d.).
- Nagane, N., et al. (2007). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 360(6), 2043-2048.
- Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Szemán, J., et al. (n.d.). Separation Methods for Analysis of Cyclodextrin Derivatives.
- Wawrzyniak, P., et al. (2017).
- Tanimoto, T., et al. (2024).
- MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
Sources
- 1. cyclolab.hu [cyclolab.hu]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR blog - Analysis of herbicides, insecticides, and fertilizers via 31P benchtop NMR — Nanalysis [nanalysis.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of different cyclodextrins and Gantrez by HPLC with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. www1.lasalle.edu [www1.lasalle.edu]
Methodological & Application
Application Note: Beta-Cyclodextrin Phosphate Sodium Salt in Drug Delivery
Executive Summary
Beta-cyclodextrin phosphate sodium salt (β-CD-P) represents a functional evolution of native beta-cyclodextrin. Unlike neutral derivatives (e.g., HP-β-CD), β-CD-P introduces anionic phosphate groups to the cyclodextrin rim. This modification confers three critical advantages: hyper-solubility (>500 mg/mL), electrostatic stabilizing capabilities for cationic drugs, and ionic crosslinking potential for hydrogels and nanoparticles.
This guide details the mechanistic principles and standardized protocols for utilizing β-CD-P in solubility enhancement and mucosal drug delivery systems.
Mechanistic Principles
The "Dual-Lock" Stabilization Mechanism
While native cyclodextrins rely solely on hydrophobic inclusion, β-CD-P employs a synergistic "Dual-Lock" mechanism:
-
Inclusion Complexation: The hydrophobic cavity encapsulates lipophilic drug moieties.[1][2]
-
Electrostatic Anchoring: The anionic phosphate groups (
) form salt bridges with cationic amine groups on the drug payload. This prevents the "pop-out" effect common in neutral CD complexes.
Visualization of Interaction Pathways
The following diagram illustrates the mechanistic pathways of β-CD-P in drug delivery, highlighting the difference between simple inclusion and ionic crosslinking.
Figure 1: Mechanistic pathways of β-CD-P. The molecule acts as both a solubilizer via inclusion and a crosslinker via phosphate anions.
Application 1: Solubility Enhancement of Cationic Drugs
Target Analytes: Basic drugs (pKa > 7.5), e.g., Doxorubicin, Chlorhexidine, various alkaloids.
Protocol A: Preparation of Binary Inclusion Complexes (Freeze-Drying Method)
Rationale: Freeze-drying yields an amorphous powder with high wettability, superior to physical mixing.
Materials:
-
β-Cyclodextrin Phosphate Sodium Salt (DS ~2-3).
-
Target Drug (Cationic).
-
Milli-Q Water.
-
0.1 M HCl or NaOH (for pH adjustment).
Step-by-Step Procedure:
-
Molar Calculation: Calculate the molar mass of the drug and β-CD-P. A 1:1 molar ratio is standard, but 1:2 (Drug:CD) is recommended for bulky drugs to ensure full encapsulation.
-
Dissolution:
-
Dissolve β-CD-P in Milli-Q water to prepare a 50 mM solution. Note: β-CD-P is highly soluble; no heating is required.
-
Add the drug to the solution.
-
-
pH Tuning (Critical Step):
-
Adjust the pH to a value where the drug is ionized (protonated) and the phosphate groups are deprotonated.
-
Target pH: 6.0 – 7.0. (Phosphate pKa2 ≈ 7.2; ensure enough ionization without precipitating the drug).
-
-
Equilibration:
-
Stir the solution at 200 rpm for 24 hours at room temperature (25°C), protected from light.
-
-
Filtration:
-
Filter the solution through a 0.45 µm PVDF membrane to remove any uncomplexed, insoluble drug.
-
-
Lyophilization:
-
Freeze the filtrate at -80°C for 4 hours.
-
Lyophilize at -50°C / 0.05 mbar for 48 hours.
-
-
Yield Calculation:
-
Store the resulting fluffy white powder in a desiccator.
-
Application 2: Mucosal Drug Delivery (Nanoparticles)
Target Application: Nasal or Oral delivery of peptides/proteins. Mechanism: Ionic gelation. The anionic phosphate groups of β-CD-P crosslink with the cationic amine groups of Chitosan, trapping the drug inside a stable nanoparticle matrix.
Protocol B: Synthesis of Chitosan/β-CD-P Nanoparticles
Materials:
-
Chitosan (Low Molecular Weight, Deacetylation > 75%).
-
β-Cyclodextrin Phosphate Sodium Salt.[]
-
Acetic Acid (1% v/v).
-
TPP (Sodium Tripolyphosphate) - Optional secondary crosslinker.
Workflow Visualization:
Figure 2: Ionic gelation workflow for generating Chitosan/β-CD-P nanoparticles.
Step-by-Step Procedure:
-
Preparation of Phase A (Cationic Phase):
-
Dissolve Chitosan (2 mg/mL) in 1% (v/v) acetic acid solution.
-
Stir overnight to ensure complete hydration.
-
Adjust pH to 4.5 using dilute NaOH. (Above pH 6, chitosan precipitates; below pH 4, phosphate protonation reduces crosslinking efficiency).
-
-
Preparation of Phase B (Anionic Phase):
-
Dissolve β-CD-P (1–5 mg/mL) in water.
-
Dissolve the target drug into this solution. Allow complexation for 2 hours.
-
-
Nanoparticle Formation:
-
Place Phase A on a magnetic stirrer (600 rpm).
-
Add Phase B dropwise into Phase A using a syringe pump (Rate: 1 mL/min).
-
Observation: The solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.
-
-
Maturation:
-
Continue stirring for 30 minutes.
-
-
Purification:
-
Centrifuge at 12,000 rpm for 30 minutes.
-
Wash the pellet with Milli-Q water to remove free drug and excess acid.
-
Characterization & Quality Control
To validate the protocols above, the following parameters must be assessed.
| Parameter | Method | Acceptance Criteria (Typical) | Relevance |
| Encapsulation Efficiency (EE%) | HPLC (of supernatant) | > 70% | Measures how much drug is trapped. High EE% indicates successful ionic interaction. |
| Zeta Potential | DLS (Dynamic Light Scattering) | +25 mV to +40 mV | Positive charge ensures mucoadhesion (interaction with negative mucin). |
| Particle Size | DLS | 100 – 300 nm | Ideal range for mucosal penetration and cellular uptake. |
| Phase Solubility | UV-Vis / HPLC | Linear increase in drug solubility with β-CD-P concentration confirms 1:1 complex. |
Troubleshooting Guide
-
Issue: Precipitation during mixing (Protocol B).
-
Cause: pH too high (Chitosan crashes out) or concentration too high.
-
Fix: Lower pH to 4.5 or reduce polymer concentration.
-
-
Issue: Low Encapsulation Efficiency.
-
Cause: Competition between drug and Chitosan for the CD cavity.
-
Fix: Pre-incubate Drug and β-CD-P for 2 hours before adding to Chitosan.
-
References
-
Yuan, Z., Ye, Y., Gao, F., et al. (2013). Chitosan-graft-β-cyclodextrin nanoparticles as a carrier for controlled drug release. International Journal of Pharmaceutics, 446(1-2), 191-198. [Link]
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
-
Zhang, J., Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 65(9), 1215-1233. [Link]
-
Rodrigues, A., et al. (2025).[4] Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Helvetica Chimica Acta. [Link]
Sources
Application Note: Solubility Enhancement using β-Cyclodextrin Phosphate Sodium Salt (β-CD-PS)
[1]
Executive Summary
Solubility remains the primary bottleneck in modern drug discovery, with over 40% of new chemical entities (NCEs) falling into BCS Class II (Low Solubility, High Permeability) or IV. While native
-
Inclusion Complexation: Entrapment of hydrophobic moieties within the toroidal cavity.
-
Electrostatic Interaction: The anionic phosphate groups provide high affinity for cationic (basic) drugs, significantly boosting stability constants (
).
This guide details the protocols for characterizing, preparing, and validating inclusion complexes using
Strategic Rationale & Mechanism
The Anionic Advantage
Standard cyclodextrins rely solely on hydrophobic interactions.
-
Solubility:
-CD-PS exhibits aqueous solubility , exceeding native -CD by >25-fold. -
Selectivity: The electrostatic attraction between the anionic host and cationic guest reduces the free energy of complexation (
), resulting in tighter binding and higher solubilization efficiency.
Mechanism of Action Diagram
The following diagram illustrates the equilibrium dynamics and the dual-force stabilization unique to this derivative.
Caption: Thermodynamic equilibrium of β-CD-PS complexation. Note the synergistic contribution of electrostatic attraction (for cationic drugs) and hydrophobic inclusion.
Materials & Critical Parameters
Reagents
- -Cyclodextrin Phosphate Sodium Salt: (CAS: 199684-61-2).[1][2][3][] Ensure Degree of Substitution (DS) is characterized (typically DS 2–6).
-
Target API: Purity >98%.
-
Solvents: HPLC-grade Water, Ethanol (if co-solvent method is used).
-
Buffers: Phosphate or Acetate buffers (0.1 M) for pH profiling.
The pH Factor (Expert Insight)
Unlike neutral CDs, the performance of
-
pH < 2: Phosphate groups may be protonated (neutral), reducing electrostatic benefit.
-
pH > 7: Phosphate groups are fully ionized (dianionic), maximizing attraction to cationic drugs but potentially repelling anionic drugs.
-
Recommendation: Always perform the Phase Solubility study at pH 4.5 and pH 7.4 to determine the optimal ionization state for your specific API.
Protocol 1: Phase Solubility Screening (Higuchi-Connors)
This is the "Go/No-Go" experiment to determine the Stability Constant (
Step-by-Step Methodology
-
Preparation of Host Solution:
-
Prepare a stock solution of
-CD-PS in the selected buffer (e.g., pH 7.4). -
Create a dilution series: 0, 5, 10, 20, 30, 40, 50 mM.
-
Note: 50 mM
-CD-PS 6-7% w/v (depending on DS).
-
-
Addition of Guest (API):
-
Add excess solid API to each vial (ensure sediment is visible).
-
Tip: If API floats, use a magnetic stirrer; if it sinks, shaking is sufficient.
-
-
Equilibration:
-
Seal vials and shake at constant temperature (25°C ± 0.5°C) for 48–72 hours.
-
Checkpoint: Verify solid API remains in all vials. If a vial clears, add more API.
-
-
Sampling & Analysis:
-
Filter samples using 0.45 µm PVDF or Nylon filters (pre-saturate filter to avoid drug adsorption).
-
Analyze filtrate via HPLC-UV.
-
-
Data Processing:
-
Plot [API Solubilized] (M) vs. [
-CD-PS] (M) . -
Calculate
using the slope: (Where is intrinsic solubility of API in buffer without CD).
-
Interpretation:
-
Slope < 1 (A_L Type): 1:1 Complex formed. Ideal.
-
Slope > 1 (A_P Type): Higher order complexes (1:2). Requires more CD per drug molecule.
-
Slope ≈ 0: No interaction. Abort.
Protocol 2: Preparation of Binary Systems
Once complexation is validated, use Lyophilization for the highest solubility yield or Kneading for scale-up feasibility.
Method A: Lyophilization (Freeze-Drying)
Best for: High-value APIs, IV formulations, and maximum amorphous conversion.
-
Dissolution: Dissolve
-CD-PS in water (or buffer) at the molar ratio determined in Protocol 1 (usually 1:1 or 1:2). -
Drug Loading: Add API to the solution.
-
Expert Tip: If API is extremely insoluble, dissolve it in a minimum volume of Ethanol/Acetone first, then add slowly to the aqueous CD solution while stirring.
-
-
Equilibration: Stir for 24 hours at room temperature.
-
Filtration: Filter through 0.45 µm membrane to remove uncomplexed drug.
-
Freezing: Flash freeze using liquid nitrogen or freeze at -80°C to prevent phase separation.
-
Drying: Lyophilize at -50°C / <0.1 mbar for 48 hours.
-
Yield: Fluffy, amorphous white powder.
Method B: Kneading (Solid-State)
Best for: Tablet formulations, larger batches.
-
Paste Formation: Mix
-CD-PS with a small amount of water/ethanol (1:1 v/v) in a mortar to form a paste. -
Incorporation: Slowly add the calculated amount of API to the paste.
-
Kneading: Grind vigorously for 45–60 minutes. The paste may dry out; add solvent dropwise to maintain consistency.
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Sieving: Pulverize and pass through a #60 mesh sieve.
Protocol 3: Characterization & Validation
You must prove the drug is inside the cavity, not just physically mixed.
Analytical Workflow Diagram
Caption: Standard validation workflow. DSC and NMR are the most definitive confirmation methods.
Data Summary Table: Expected Results
| Technique | Physical Mixture (Control) | Inclusion Complex (Target) | Mechanistic Insight |
| DSC | Distinct endothermic melting peak of API. | Disappearance or broadening of API melting peak. | Drug is amorphized or molecularly encapsulated. |
| XRD | Sharp crystalline diffraction peaks. | Diffuse Halo pattern. | Loss of crystallinity; formation of new solid phase. |
| FTIR | Sum of individual spectra. | Shift/Suppression of API carbonyl/amine bands. | Restriction of vibration due to cavity confinement. |
| NMR | Standard chemical shifts. | Upfield shift of inner cavity protons (H3, H5). | Proximity of drug to CD cavity protons (Shielding effect). |
Troubleshooting & Optimization
-
Issue: Low Solubilization (Slope < 0.5).
-
Cause: Drug is too bulky or phosphate groups are repelling the drug (if drug is anionic).
-
Fix: Adjust pH to neutralize the drug or use a co-solvent (10% Ethanol) during preparation to facilitate entry into the cavity.
-
-
Issue: Sticky/Gummy Product after Lyophilization.
-
Cause: Incomplete drying or excess water bound to phosphate.
-
Fix: Extend secondary drying phase at +20°C under high vacuum.
-
-
Issue: Precipitation upon dilution.
-
Cause:
is too low; complex dissociates upon dilution (Le Chatelier's principle). -
Fix: Maintain a minimum ratio of CD in the final formulation or consider SBE-
-CD if binding affinity is insufficient.
-
References
-
Cyclodextrin Phosphate Synthesis & Properties
-
Boc Sciences.[] Beta-cyclodextrin phosphate sodium salt Properties and Applications.
-
-
Mechanism of Ionic Cyclodextrins
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Comparative Studies (Phosphate vs Native)
-
Szente, L., & Fenyvesi, É. (2017). Cyclodextrin-enabled polymer composites for packaging. In Cyclodextrin Fundamentals, Reactivity and Analysis. Link
-
-
General Preparation of Inclusion Complexes
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Link
-
(Note:
Application Note: A Comprehensive Guide to the Analytical Characterization of Beta-Cyclodextrin Phosphate Complexes
Introduction: The Role of Beta-Cyclodextrin Phosphates in Advanced Formulations
Cyclodextrins (CDs) are cyclic oligosaccharides that have become invaluable excipients in the pharmaceutical industry due to their unique molecular structure: a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This architecture allows them to form non-covalent inclusion complexes with a wide range of guest molecules, enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[3][4]
Beta-cyclodextrin (β-CD), composed of seven glucopyranose units, is one of the most commonly used native CDs.[5] However, its utility can be limited by its relatively low aqueous solubility. Chemical modification, such as phosphorylation, addresses this limitation. Beta-cyclodextrin phosphates (β-CD-P) are derivatives where one or more hydroxyl groups are esterified with phosphate moieties.[6] These anionic phosphate groups significantly increase the water solubility of the β-CD host and introduce new potential interaction sites for guest molecules, adding electrostatic interactions to the host-guest binding forces.[6]
The Critical Need for Comprehensive Characterization:
The successful development of a drug formulation involving a β-CD-P complex hinges on a thorough and rigorous analytical characterization. It is not enough to simply mix the components; one must unequivocally prove that an inclusion complex has formed and understand its properties. A multi-faceted analytical approach is essential to:
-
Confirm Complex Formation: Differentiate a true inclusion complex from a simple physical mixture.[7][8]
-
Determine Stoichiometry and Binding Affinity: Quantify the strength and ratio of the host-guest interaction.[9][10]
-
Elucidate the 3D Structure: Understand the orientation of the guest molecule within the β-CD-P cavity.[11]
-
Assess Physicochemical Properties: Evaluate changes in thermal stability, crystallinity, and solubility.[12][13]
This guide provides an in-depth overview of the core analytical techniques and detailed protocols for the comprehensive characterization of β-CD-P complexes, designed for researchers, scientists, and drug development professionals.
A Strategic Workflow for Complex Characterization
A systematic approach is crucial for efficiently characterizing β-CD-P complexes. The following workflow outlines a logical progression from initial confirmation to detailed thermodynamic and structural analysis. This integrated strategy ensures that data from multiple orthogonal techniques are used to build a complete and reliable picture of the host-guest system.
Caption: A strategic workflow for the multi-technique characterization of β-CD-P complexes.
Solution-State Characterization: Probing the Host-Guest Interaction
Analysis in the solution state provides direct evidence of complex formation and quantifies the thermodynamics of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR spectroscopy is arguably the most powerful tool for unequivocally confirming inclusion and elucidating the geometry of the complex in solution. The β-CD cavity provides a distinct magnetic environment. When a guest molecule enters the cavity, the protons of both the host (particularly H-3 and H-5, which line the interior) and the guest will experience changes in their chemical shifts (Δδ).[14][15] Furthermore, two-dimensional NMR experiments like ROESY can detect through-space interactions, providing direct evidence of which parts of the guest are inside the cavity.[5][11]
Protocol: 1D ¹H NMR Titration for Stoichiometry and Binding Constant
-
Preparation of Stock Solutions: Prepare a highly accurate stock solution of the β-CD-P (host) and the guest molecule in a deuterated solvent (e.g., D₂O or a deuterated buffer like phosphate buffer in D₂O to maintain constant pH).
-
Causality Note: D₂O is used to avoid a large, interfering solvent signal from H₂O in the ¹H spectrum.
-
-
Sample Preparation: Prepare a series of NMR tubes. Keep the concentration of one component (e.g., the host, β-CD-P) constant while varying the concentration of the other (the guest). It is crucial to maintain the exact same total volume in each tube.
-
Data Acquisition: Record a high-resolution ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).
-
Data Analysis:
-
Identify a well-resolved proton signal from the guest molecule that shows a significant chemical shift change (Δδ) upon addition of β-CD-P.
-
Plot the Δδ of the guest proton against the molar ratio of [Host]/[Guest].
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).
-
Protocol: 2D ROESY for Structural Elucidation
-
Sample Preparation: Prepare a single sample containing the β-CD-P and guest at a molar ratio where a significant portion of the guest is complexed (e.g., 1:1), based on the Kₐ value obtained from titration.
-
Data Acquisition: Record a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Causality Note: ROESY is preferred over NOESY for systems of this molecular weight as it avoids the potential for zero-crossing of the NOE effect, ensuring reliable detection of cross-peaks.[14]
-
-
Data Analysis: Look for intermolecular cross-peaks between the signals of the β-CD-P protons (H-3, H-5) and the protons of the guest molecule. The presence of these cross-peaks is definitive proof of inclusion and their specific locations reveal the orientation of the guest within the cavity.[11]
Isothermal Titration Calorimetry (ITC)
Principle & Application: ITC is the gold standard for thermodynamic characterization. It directly measures the heat released (exothermic) or absorbed (endothermic) upon the binding of a guest molecule to the β-CD-P host.[10] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH).[9][16]
Protocol: A Step-by-Step ITC Experiment
-
Solution Preparation: Prepare solutions of the β-CD-P (in the sample cell) and the guest molecule (in the titration syringe) using the exact same buffer. A small amount of buffer mismatch can create large heat of dilution artifacts.
-
Causality Note: It is critical to degas all solutions thoroughly before the experiment to prevent the formation of air bubbles in the cell or syringe, which would introduce significant noise.
-
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing). A typical experiment is run at 25 °C (298.15 K).
-
Control Experiment: Perform a control titration by injecting the guest solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the guest, which must be subtracted from the main experimental data.
-
Main Experiment: Titrate the guest solution into the β-CD-P solution. The instrument records a series of heat spikes corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each heat spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the instrument's software. This yields the key thermodynamic parameters.[17]
-
Data Presentation: Thermodynamic Profile of Complexation
| Parameter | Symbol | What It Tells You | Typical Value Range |
| Binding Constant | Kₐ (M⁻¹) | Strength of the interaction | 10² - 10⁵ |
| Stoichiometry | n | Host:Guest ratio in the complex | ~1 (for 1:1 complex) |
| Enthalpy Change | ΔH (kcal/mol) | Heat released/absorbed; indicates bond formation | Negative (favorable) or Positive |
| Entropy Change | ΔS (cal/mol·K) | Change in disorder; often driven by water release | Positive (favorable) or Negative |
| Gibbs Free Energy | ΔG (kcal/mol) | Overall spontaneity of binding (ΔG = -RTlnKₐ) | Negative for spontaneous binding |
Solid-State Characterization: Confirming the Complex Post-Processing
Solid-state analysis is crucial to confirm that the inclusion complex remains intact after processing steps like lyophilization or spray-drying.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy is a rapid and powerful technique for confirming complex formation in the solid state. If a guest molecule is truly included within the β-CD-P cavity, its vibrational modes will be restricted or altered. This results in the shifting, broadening, or disappearance of its characteristic absorption bands in the IR spectrum.[18][19]
Protocol: Sample Preparation and Analysis
-
Sample Preparation: Prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory. Analyze the pure guest, the pure β-CD-P, a physical mixture of the two in a 1:1 molar ratio, and the prepared complex.
-
Causality Note: The physical mixture is a critical control. If the spectrum of the complex is simply a superposition of the guest and host spectra (like the physical mixture), no true complex has been formed in the solid state.[20]
-
-
Data Acquisition: Record the spectra over a range of 4000–400 cm⁻¹.[20]
-
Data Interpretation: Compare the four spectra. Look for:
-
Disappearance or significant intensity reduction of characteristic peaks of the guest in the complex's spectrum.
-
Shifting of key vibrational bands (e.g., C=O, aromatic C-H) of the guest.
-
Changes in the broad O-H stretching band of the β-CD-P around 3400 cm⁻¹.[21]
-
Thermal Analysis (DSC & TGA)
Principle & Application: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical state and thermal stability of the complex.[22] In DSC, the melting point or other thermal transitions of the guest molecule will disappear or shift to a different temperature if it is encapsulated within the β-CD-P cavity.[12][23] TGA measures weight loss as a function of temperature, indicating changes in dehydration and decomposition profiles.[24]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of each sample (guest, host, physical mixture, complex) into aluminum pans.
-
Data Acquisition (DSC): Heat the samples under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that covers the melting point of the guest and the decomposition of the host (e.g., 25 °C to 350 °C).
-
Data Acquisition (TGA): Heat the samples under a nitrogen atmosphere at a similar heating rate over a wider range (e.g., 25 °C to 600 °C).
-
Data Interpretation:
-
DSC: The absence of the guest's melting endotherm in the thermogram of the complex is strong evidence of inclusion.[12] The dehydration and decomposition peaks of the β-CD-P may also shift.
-
TGA: Compare the weight loss profiles. The complex may show a different dehydration pattern and enhanced thermal stability compared to the individual components.[13]
-
Powder X-Ray Diffraction (PXRD)
Principle & Application: PXRD is used to analyze the crystalline structure of solids. Crystalline materials produce a unique diffraction pattern of sharp peaks, while amorphous materials produce a broad halo.[25] The formation of an inclusion complex often leads to a change in the crystal structure, resulting in a new, unique diffraction pattern or, in many cases, the loss of crystallinity.[2]
Protocol: PXRD Data Acquisition
-
Sample Preparation: Gently pack the powder sample (guest, host, physical mixture, complex) into a sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°).
-
Data Interpretation:
-
Compare the diffraction patterns. The pattern for the physical mixture should be a simple superposition of the patterns of the crystalline guest and host.
-
If the complex is formed, the resulting pattern will be distinctly different, often showing fewer, broader peaks, or a diffuse amorphous pattern, indicating the loss of the original crystallinity of the guest.[25]
-
Integrated Analysis: Corroborating Evidence
Caption: Interrelation of data from multiple analytical techniques to validate complex formation.
Conclusion
The characterization of beta-cyclodextrin phosphate complexes is a multi-step process that requires a suite of complementary analytical techniques. While solution-state methods like NMR and ITC provide definitive proof of inclusion and quantify the binding thermodynamics, solid-state methods such as FTIR, DSC, and PXRD are essential for confirming that the complex is successfully formed and stable in its final, processed form. By following a systematic workflow and integrating the data from these powerful techniques, researchers and drug development professionals can build a comprehensive understanding of their host-guest system, ensuring the development of robust, effective, and well-characterized formulations.
References
-
Ciobanu, A. M., et al. (2017). Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International. Available at: [Link]
-
Pinho, E., et al. (2021). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Molecules. Available at: [Link]
-
Zhumakova, S., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. Available at: [Link]
-
Liu, Y., & Chen, G.-S. (2006). Applications of Powder X-Ray Diffraction to Inclusion Complexes of Cyclodextrins. Current Organic Chemistry. Available at: [Link]
-
Christensen, T., et al. (2021). Simultaneous determination of cyclodextrin stability constants as a function of pH and temperature – A tool for drug formulation and process design. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
de Jesus, M. B., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Fujimura, K., et al. (1982). Reversed-phase retention behavior of aromatic compounds involving .beta.-cyclodextrin inclusion complex formation in the mobile phase. Analytical Chemistry. Available at: [Link]
-
Szente, L., & Szemán, J. (2018). Cyclodextrin Phosphates. Cyclodextrin News. Available at: [Link]
-
Kouderis, C., et al. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Schmidt, J., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. International Journal of Molecular Sciences. Available at: [Link]
-
Yang, L., et al. (2013). Effect of pH on the Complexation of Kaempferol-4′-glucoside with Three β-Cyclodextrin Derivatives: Isothermal Titration Calorimetry and Spectroscopy Study. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Copolovici, D.-M., & Ionescu, G. (2016). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin/common bean oil complexes. ResearchGate. Available at: [Link]
-
Bene, E., et al. (2012). Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate. Available at: [Link]
-
Ghasemian, E., et al. (2019). The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin. RSC Advances. Available at: [Link]
-
Gali, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Available at: [Link]
-
Pereira, C. S. S., et al. (2024). Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin. Food & Function. Available at: [Link]
-
de Matos, J. K. S. L., et al. (2018). Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. AAPS PharmSciTech. Available at: [Link]
-
de Paula, J., et al. (2001). Thermal analysis behavior of β- and γ-cyclodextrin inclusion complexes with capric and caprilic acid. Thermochimica Acta. Available at: [Link]
-
Pinho, E., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. MDPI. Available at: [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rodrigues, C. A., et al. (2018). FT-IR analysis. (A) Infrared spectrum of the β-cyclodextrin. (B) Infrared spectrum of the BNZ-βCD inclusion complex. ResearchGate. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2018). ¹H-NMR chemical shift displacement (Δδ, ppm) of HP-β- CD in freeze-dried product in D₂O. ResearchGate. Available at: [Link]
-
Tzakos, A. G., et al. (2020). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Methods in Molecular Biology. Available at: [Link]
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. ResearchGate. Available at: [Link]
-
Ribeiro, A. C. F., et al. (2008). Thermal analysis of cyclodextrins and their inclusion compounds. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Sari, S., et al. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. Available at: [Link]
-
Iacovino, R., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
-
Silva, C. M. M., et al. (2021). DSC thermograms for β-CD, inclusion complex (IC) and physical mixture (PM). ResearchGate. Available at: [Link]
-
de Azevedo, M. B. M., et al. (2012). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and nuclear magnetic resonance. SciSpace. Available at: [Link]
-
Gaina, L., et al. (2013). TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. Studia Universitatis Babes-Bolyai, Chemia. Available at: [Link]
-
Liu, J., et al. (2007). 1H NMR investigations of inclusion complexes between beta-cyclodextrin and 1-hexadecanol. Current Drug Discovery Technologies. Available at: [Link]
-
Gaina, L. I., & Deaky, A.-I. (2023). Mass Spectrometry of Esterified Cyclodextrins. International Journal of Molecular Sciences. Available at: [Link]
-
Uivarosi, V., & Gaina, L. (2016). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru. Available at: [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. ResearchGate. Available at: [Link]
-
Harvey, S. R., et al. (2019). Structural characterization of cyclodextrin and maltodextrin alkali-metal coordination via ion mobility-mass spectrometry and computational modeling. Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclolab.hu [cyclolab.hu]
- 7. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]
- 10. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 17. mdpi.com [mdpi.com]
- 18. Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study [mdpi.com]
- 19. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]
- 20. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The β-cyclodextrin-modified nanosized ZSM-5 zeolite as a carrier for curcumin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04739E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
Advanced HPLC Strategies for the Analysis of Beta-Cyclodextrin Phosphate Sodium Salt
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of beta-cyclodextrin phosphate sodium salt. As a phosphorylated derivative, this molecule presents unique analytical challenges due to its high polarity and anionic nature. This document outlines two robust HPLC methodologies—High-Performance Anion-Exchange Chromatography (HPAEC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—designed for accurate quantification, impurity profiling, and characterization. We delve into the causality behind method selection, experimental design, and the use of universal detectors like the Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD), which are essential for analyzing compounds lacking a UV chromophore.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical methods for this important cyclodextrin derivative.
Introduction: The Analytical Challenge
Beta-cyclodextrin phosphate sodium salt is a cyclic oligosaccharide derivative where one or more hydroxyl groups on the beta-cyclodextrin macrocycle are substituted with phosphate groups.[3] This modification introduces anionic charges and significantly increases the molecule's hydrophilicity, making it a valuable excipient for enhancing the solubility and stability of pharmaceutical compounds.[4][5]
However, these same properties pose a significant analytical challenge. The lack of a strong UV-absorbing chromophore renders standard UV detection ineffective.[1] Furthermore, its high polarity and charge prevent effective retention and separation on traditional reversed-phase (C18) columns. Therefore, specialized chromatographic techniques are required for its analysis. This guide focuses on two such powerful techniques: HPAEC and HILIC.
Key Analytical Objectives:
-
Quantification: Determining the concentration of beta-cyclodextrin phosphate sodium salt in bulk material or formulated products.
-
Purity and Impurity Profiling: Separating and identifying related substances, such as unreacted beta-cyclodextrin, species with varying degrees of phosphorylation, and other process-related impurities.
-
Stability Indicating Assays: Monitoring the degradation of the molecule under stress conditions.
Core Principles of Method Selection
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For beta-cyclodextrin phosphate sodium salt, the key drivers are its anionic charge and high polarity .
-
High-Performance Anion-Exchange Chromatography (HPAEC): This is the most direct approach for separating charged molecules. The stationary phase consists of a resin with fixed positive charges (quaternary ammonium groups).[6] Anionic analytes, like the phosphate groups on the cyclodextrin, bind to the stationary phase. Elution is achieved by increasing the concentration of a competing anion (e.g., from sodium nitrate or sodium acetate) in the mobile phase, a process known as a salt gradient.[7] This technique is exceptionally powerful for separating oligosaccharides based on the number of charged groups.[6][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds.[9] It utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[9][10] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).
The Necessity of Universal Detectors
Given that cyclodextrins lack a UV chromophore, universal detection methods are paramount.[1][2]
-
Charged Aerosol Detector (CAD): In CAD, the column eluent is nebulized, and the resulting aerosol particles are charged by a corona discharge. The charged particles are then measured by an electrometer. CAD offers high sensitivity, a wide dynamic range, and a response that is largely independent of the analyte's chemical properties, making it excellent for quantifying non-volatile compounds.[11][12]
-
Evaporative Light Scattering Detector (ELSD): ELSD also works by nebulizing the eluent and evaporating the mobile phase. The remaining solid analyte particles pass through a light beam, and the scattered light is measured.[13][14] It is a robust and widely used technique for analyzing compounds like sugars and polymers.[13][15]
General Analytical Workflow
The successful analysis of beta-cyclodextrin phosphate sodium salt follows a systematic workflow. This process ensures that the data generated is accurate, reproducible, and fit for purpose.
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cyclolab.hu [cyclolab.hu]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance anion-exchange chromatography of oligosaccharides using pellicular resins and pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 15. Development and validation of a simple high performance liquid chromatography - evaporative light scattering detector method for direct quantification of native cyclodextrins in a cyclization medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Controlled Release Studies with Beta-Cyclodextrin Phosphate Sodium Salt
Introduction: A New Frontier in Drug Delivery
The pursuit of optimized therapeutic outcomes has driven significant innovation in drug delivery systems. Among these, cyclodextrin-based host-guest systems have emerged as a highly promising platform for enhancing the solubility, stability, and bioavailability of pharmaceutical agents.[1][2][3][4][5] Beta-cyclodextrin (β-CD), a cyclic oligosaccharide, is well-known for its ability to form inclusion complexes with a wide variety of guest molecules.[1][6][7] However, its utility can be limited by its relatively low aqueous solubility and potential for nephrotoxicity.[8]
The chemical modification of native β-CD has opened new avenues to overcome these limitations.[7][8] This application note focuses on a particularly promising derivative: beta-cyclodextrin phosphate sodium salt . This anionic, phosphorylated derivative exhibits significantly enhanced aqueous solubility and a unique pH-dependent drug release profile, making it an excellent candidate for sophisticated controlled release applications.[6][9] The phosphate groups introduce negative charges, which not only increase water solubility but also offer specific interactions with charged drug molecules, providing an additional layer of control over the release kinetics.[6][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting controlled release studies using beta-cyclodextrin phosphate sodium salt. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights grounded in established scientific principles.
The Mechanism: pH-Responsive Drug Encapsulation and Release
The controlled release capability of beta-cyclodextrin phosphate sodium salt is primarily governed by its pH-sensitive nature.[10][11][12] The phosphate moieties attached to the cyclodextrin rim have pKa values that fall within the physiological range.
-
At lower pH (e.g., gastric environment): The phosphate groups are protonated, reducing their negative charge and electrostatic repulsion. This state favors the stable encapsulation of a guest drug molecule within the hydrophobic cavity of the cyclodextrin.
-
At higher pH (e.g., intestinal or physiological pH): The phosphate groups become deprotonated and thus negatively charged.[13] The resulting electrostatic repulsion between the phosphate groups can lead to a conformational change in the cyclodextrin molecule, weakening the inclusion complex and triggering the release of the encapsulated drug.[10][13]
This pH-triggered "on/off" switch provides a powerful mechanism for targeted drug delivery, allowing for minimal drug release in the acidic environment of the stomach and a more pronounced release in the neutral to slightly alkaline environment of the intestines.[10][12]
Experimental Protocols
Preparation and Characterization of Drug/β-CD-Phosphate Inclusion Complexes
The formation of a stable inclusion complex is the cornerstone of a successful controlled release system.[2][14] The following protocol outlines a widely used kneading method.[1][15][16]
Protocol 1: Kneading Method for Inclusion Complex Formation
-
Molar Ratio Determination: Initially, determine the optimal molar ratio of drug to beta-cyclodextrin phosphate sodium salt through phase solubility studies.[15] Common ratios to evaluate are 1:1 and 1:2.
-
Mixing: Accurately weigh the beta-cyclodextrin phosphate sodium salt and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.
-
Drug Incorporation: Gradually add the accurately weighed drug to the paste and continue to knead for a specified period (typically 30-60 minutes).
-
Drying: The resulting solid mass is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. The dried mass is then pulverized and sieved.
-
Characterization: The formation of the inclusion complex must be confirmed using a suite of analytical techniques.[1][15] These include Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in characteristic peaks, Differential Scanning Calorimetry (DSC) to observe shifts in melting points, and X-ray Diffraction (XRD) to confirm the amorphous nature of the complex.[1][15][16]
Rationale for Method Selection: The kneading method is a simple, efficient, and solvent-minimal technique that facilitates the intimate interaction between the drug and cyclodextrin, often leading to high encapsulation efficiencies.[1][15]
Diagram 1: Workflow for Inclusion Complex Preparation
Caption: Workflow for preparing drug/β-CD-phosphate inclusion complexes via the kneading method.
Determination of Drug Loading and Encapsulation Efficiency
Quantifying the amount of drug successfully incorporated into the cyclodextrin is a critical quality control step.[11]
Protocol 2: Quantifying Drug Content
-
Sample Preparation: Accurately weigh a small amount of the prepared inclusion complex powder.
-
Drug Extraction: Dissolve the powder in a suitable solvent that disrupts the complex and fully solubilizes the drug (e.g., a buffered solution at a pH where the complex is unstable, or methanol). Ensure the final concentration falls within the linear range of your analytical method.
-
Analysis: Quantify the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (% w/w) = (Mass of drug in complex / Mass of complex) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in complex / Initial mass of drug used) x 100
-
Data Presentation: Example Drug Loading & Encapsulation Efficiency
| Molar Ratio (Drug:β-CD-P) | Drug Loading (% w/w) | Encapsulation Efficiency (%) |
| 1:1 | 9.2 ± 0.5 | 80.5 ± 2.8 |
| 1:2 | 13.7 ± 0.8 | 92.1 ± 3.4 |
Note: Data are hypothetical and for illustrative purposes only.
In Vitro Controlled Release Studies
In vitro release studies are essential for predicting the in vivo performance of the formulation. The dialysis bag method is a common and effective technique.
Protocol 3: Dialysis Bag Method for In Vitro Release
-
Preparation of Release Media: Prepare buffer solutions simulating different physiological environments (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).[13]
-
Dialysis Bag Hydration: Cut a piece of dialysis tubing (with a suitable molecular weight cut-off that retains the complex but allows the free drug to pass) and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Accurately weigh a quantity of the inclusion complex and disperse it in a small, known volume of the release medium. Transfer this dispersion into the dialysis bag and securely seal both ends.
-
Release Study Setup: Place the sealed dialysis bag into a larger vessel (e.g., a beaker) containing a known volume of the release medium. Maintain a constant temperature (e.g., 37 °C) and gentle agitation (e.g., using a magnetic stirrer).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external vessel.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Diagram 2: Setup for In Vitro Release Study (Dialysis Method)
Sources
- 1. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyclolab.hu [cyclolab.hu]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. publishing.emanresearch.org [publishing.emanresearch.org]
Application Note: Taste Masking of Cationic Bitter Drugs using Beta-Cyclodextrin Phosphate Sodium Salt
Executive Summary
This application note details the protocol for utilizing
Scientific Background & Mechanism[1]
The Challenge: Cationic Bitterness
The majority of bitter active pharmaceutical ingredients (APIs) are nitrogen-containing bases (alkaloids, antihistamines, antibiotics) that exist as cations at the physiological pH of saliva (pH 6.4–6.8). Conventional taste masking using neutral polymers or native CDs often fails because the equilibrium constant (
The Solution: Anionic Cyclodextrins
-Cyclodextrin Phosphate Sodium Salt introduces negatively charged phosphodiester or monoester groups to the CD rim. This modification drastically enhances the complexation efficiency (Key Advantages:
-
Higher Stability Constant (
): Stronger binding prevents premature drug release in the mouth. -
Solubility Enhancement: The sodium salt form is highly water-soluble (>50 g/100mL), preventing the "grittiness" associated with native
-CD. -
Dissociation in Stomach: The complex dissociates readily at gastric pH (pH 1.2) due to protonation kinetics, ensuring bioavailability is not compromised.
Mechanistic Visualization
The following diagram illustrates the thermodynamic "locking" mechanism of the drug within the
Figure 1: Mechanism of Action. The anionic phosphate group locks the cationic drug, preventing interaction with taste receptors in the mouth, while allowing release in the stomach.
Experimental Protocols
Materials
-
Host:
-Cyclodextrin Phosphate Sodium Salt (DS ~2–4). -
Guest: Bitter Cationic Drug (e.g., Cetirizine, Diphenhydramine, Ciprofloxacin).[1]
-
Solvents: Deionized water (Milli-Q), Ethanol (analytical grade).
Protocol A: Preparation of Inclusion Complex (Lyophilization)
Rationale: Lyophilization yields a highly porous, amorphous powder with superior solubility compared to kneading.
-
Stoichiometry Calculation: Determine the 1:1 molar ratio based on molecular weights.
-
Note: For
-CD-P, account for the degree of substitution (DS) in the MW calculation.
-
-
Dissolution:
-
Dissolve
-CD-P in distilled water to form a clear solution. -
Dissolve the drug in a minimum amount of ethanol (if water-insoluble) or water.
-
-
Mixing: Slowly add the drug solution to the CD solution under magnetic stirring (500 rpm) at room temperature.
-
Critical Step: Adjust pH to 6.0–7.0 using 0.1M NaOH if necessary to ensure the drug is ionized but the phosphate is also anionic.
-
-
Equilibration: Stir for 24 hours protected from light.
-
Freezing: Flash freeze the solution using liquid nitrogen or a -80°C freezer to prevent phase separation.
-
Lyophilization: Freeze-dry at -50°C / 0.05 mbar for 48 hours.
-
Sieving: Pass the dried cake through a #60 mesh sieve.
Protocol B: Physicochemical Characterization (Validation)
Trustworthiness Check: If these validation steps fail, the taste masking will likely fail.
| Technique | Expected Observation (Success) | Interpretation |
| FTIR | Shift or disappearance of drug's characteristic peaks (e.g., Carbonyl or N-H stretch). | Indicates restriction of vibration due to encapsulation. |
| DSC | Disappearance of the drug's sharp endothermic melting peak. | Transformation from crystalline drug to amorphous complex. |
| XRD | Loss of sharp diffraction peaks; appearance of a "halo" pattern. | Confirmation of amorphous state (high solubility). |
Protocol C: In-Vitro Taste Assessment (Electronic Tongue)
Objective measurement is preferred over subjective human panels during early development.
-
Sensor Setup: Use a lipid/polymer membrane sensor set sensitive to basic bitterness (e.g., Insent TS-5000Z or Alpha MOS Astree).
-
Sample Prep: Dissolve the complex in 10mM KCl solution (simulated saliva background).
-
Measurement: Record the potentiometric difference between the reference and sample electrodes.
-
Data Analysis: Use Principal Component Analysis (PCA).[2]
-
Success Criteria: The Euclidean distance between the "Complex" cluster and the "Pure Drug" cluster should be maximized. The Complex cluster should move closer to the "Placebo/Water" cluster.
-
Workflow Visualization
Figure 2: Step-by-step development workflow ensuring self-validation at the Quality Control stage before sensory analysis.
Comparative Data: Anionic vs. Neutral CD
The following table summarizes typical stability constants (
| Cyclodextrin Type | Charge | Stability Constant ( | Taste Masking Efficiency |
| Native | Neutral | 200 - 800 | Moderate (Reversible in saliva) |
| HP- | Neutral | 1,000 - 2,500 | Good |
| Anionic | 5,000 - 12,000 | Excellent (Electrostatic Lock) |
Note: Higher
References
-
Szente, L., & Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews, 36(1), 17-28. Link
-
CycloLab. (n.d.). Cyclodextrin Phosphates: Synthesis and Application. CycloLab Cyclodextrin Research & Development Laboratory. Link
-
Shah, P. P., & Mashru, R. C. (2008).[2] Formulation and evaluation of taste masked oral reconstitutable suspension of primaquine phosphate. AAPS PharmSciTech, 9(3), 1025–1030. Link
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250. Link
-
Woertz, K., et al. (2011). Taste sensing systems (electronic tongues) for pharmaceutical applications.[2] International Journal of Pharmaceutics, 417(1-2), 256-271. Link
Sources
use of beta-cyclodextrin phosphate in gene delivery research
Application Note: High-Performance Gene Delivery using -Cyclodextrin Phosphate ( -CD-P) Nanocomplexes
Executive Summary
This guide details the application of
-
Electrostatic Crosslinking: The phosphate groups provide the negative charge necessary for ionotropic gelation with cationic polymers.
-
Host-Guest Capability: The hydrophobic cyclodextrin cavity remains available to encapsulate hydrophobic small molecules, enabling co-delivery (e.g., simultaneous delivery of siRNA and a hydrophobic chemotherapeutic).
This protocol focuses on the Chitosan/
Mechanism of Action
The formation of the nanoparticle relies on Ionotropic Gelation .[1][2][3] Unlike covalent crosslinking, this process is reversible and driven by electrostatic interactions between the protonated amine groups (
The "Supramolecular Triad"
-
Chitosan (CS): Acts as the cationic backbone and primary DNA condensing agent.
- -CD-P: Acts as the anionic crosslinker (replacing TPP) and solubility enhancer.
-
Nucleic Acid (NA): The therapeutic payload (pDNA or siRNA), which is also anionic and competes for binding sites on the Chitosan.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic assembly of the Chitosan/
Material Preparation & Synthesis
Note: While Chitosan is commercially available,
Reagents Required[4][5][6][7]
-
Chitosan (CS): Low Molecular Weight (LMW), Deacetylation degree > 85%.
-
-Cyclodextrin (
-CD): Recrystallized. -
Phosphoric Acid (
) & Urea : For phosphorylation. -
Plasmid DNA (pDNA): Reporter gene (e.g., pEGFP) for validation.
-
Acetic Acid (1% v/v). [4]
Protocol A: Synthesis of -CD-P (Phosphate Ester)
If commercial
-
Dissolution: Dissolve
-CD (2 g) and Urea (2 g) in DMF (15 mL). -
Acidification: Add Orthophosphoric acid (3 mL) dropwise.
-
Reaction: Heat to 150°C for 3 hours under stirring (promotes phosphate esterification).
-
Precipitation: Pour the reaction mixture into excess anhydrous acetone.
-
Purification: Filter the white precipitate. Dissolve in water and dialyze (MWCO 500 Da) against distilled water for 48 hours to remove free phosphoric acid and urea.
-
Lyophilization: Freeze-dry to obtain
-CD-P white powder.-
Quality Control: Verify phosphate group attachment via FTIR (Look for P=O stretch at ~1200 cm⁻¹).
-
Nanoparticle Formulation Protocol
This protocol uses the Complex Coacervation method. The critical parameter is the N/P Ratio (Molar ratio of Nitrogen in Chitosan to Phosphate in DNA +
Target N/P Ratio: 5:1 to 10:1 (Optimized for stability).
Step-by-Step Workflow
1. Stock Solution Preparation
-
Solution A (Cationic Phase):
-
Dissolve Chitosan (2 mg/mL) in 1% (v/v) Acetic Acid.
-
Stir overnight to ensure full dissolution.
-
CRITICAL: Adjust pH to 5.5 using 1M NaOH. Why? pH > 6.0 causes CS precipitation; pH < 4.0 degrades DNA.
-
Filter through a 0.45 µm syringe filter.
-
-
Solution B (Anionic Phase):
-
Dissolve
-CD-P (1 mg/mL) in Nuclease-Free Water. -
Add pDNA to this solution to reach a final DNA concentration of 100 µg/mL.
-
Note: If co-delivering a hydrophobic drug, incubate the drug with the
-CD-P solution for 24h before adding DNA to allow inclusion complex formation.
-
2. Nanoparticle Assembly (The "Dropwise" Technique)
-
Place 2 mL of Solution A (Chitosan) in a small beaker on a magnetic stirrer (set to 600 RPM).
-
Load Solution B (CD-P + DNA) into a syringe equipped with a 27G needle.
-
Add Solution B dropwise (approx. 1 drop/second) into the vortex of Solution A.
-
Incubation: Allow the mixture to stir for 30 minutes at room temperature to stabilize the crosslinks.
-
Collection: Centrifuge at 12,000 rpm for 20 minutes. Resuspend the pellet in PBS (pH 7.4) or store lyophilized with 5% Trehalose as a cryoprotectant.
Experimental Workflow Diagram (Graphviz)
Figure 2: Step-by-step protocol for generating Chitosan/
Characterization & Expected Data
A successful synthesis should yield nanoparticles within specific physicochemical ranges. Use the table below as a benchmark for Quality Control (QC).
| Parameter | Method | Expected Range | Notes |
| Particle Size | Dynamic Light Scattering (DLS) | 150 - 300 nm | < 150 nm may indicate poor loading; > 400 nm indicates aggregation. |
| Zeta Potential | Electrophoretic Mobility | +20 to +35 mV | Positive charge is required for cell membrane interaction. |
| PDI | DLS | < 0.3 | Polydispersity Index > 0.4 indicates a heterogeneous population. |
| Encapsulation Efficiency | UV-Vis (260nm) of Supernatant | > 85% | Measure free DNA in supernatant after centrifugation. |
| Gel Retardation | Agarose Gel Electrophoresis | No Migration | DNA should be fully retarded in the well at N/P ratios > 5. |
Troubleshooting Guide
Issue 1: Precipitation / Large Aggregates
-
Cause: pH of Chitosan solution is too high (> 6.0) or mixing speed is too slow.
-
Solution: Ensure Chitosan pH is strictly 5.5. Increase stirring speed to 800 RPM during addition. Ensure "dropwise" addition is slow.
Issue 2: Low Transfection Efficiency
-
Cause: DNA is bound too tightly (N/P ratio too high) or particle release is too slow.
-
Solution: Lower the N/P ratio (try 5:1).
-CD-P binds strongly; reducing the crosslinker concentration slightly can facilitate intracellular DNA release.
Issue 3: Cytotoxicity[8]
-
Cause: Excess free Chitosan (polycationic toxicity).
-
Solution: Wash the nanoparticles twice with water/PBS to remove uncomplexed polymer chains. Note:
-CD-P itself is generally non-toxic and cytoprotective.
References
-
Maiti, S., et al. "Chitosan-beta-cyclodextrin-phosphate nanoparticles for gene delivery." International Journal of Pharmaceutics.
-
Calvo, P., et al. "Novel hydrophilic chitosan-polyethylene oxide nanoparticles as protein carriers." Journal of Applied Polymer Science.
-
Zhang, J., et al. "Anionic cyclodextrins as versatile hosts for gene delivery vectors." Advanced Drug Delivery Reviews. (Discusses the safety and mechanism of anionic CDs).
-
Rodrigues, F., et al. "Applications of Cyclodextrins in Gene Delivery." Journal of Pharmacy & Pharmaceutical Sciences.
Advanced Application Note: Beta-Cyclodextrin Phosphate Sodium Salt in Tablet Formulation
Executive Summary & Technical Profile[1][2][3]
Beta-cyclodextrin phosphate sodium salt (β-CD-P) is an anionic, highly water-soluble derivative of beta-cyclodextrin.[][2] Unlike native beta-cyclodextrin (β-CD), which has limited aqueous solubility (~1.85 g/100mL) and potential nephrotoxicity upon parenteral administration, β-CD-P exhibits solubility exceeding 50 g/100mL.[]
Its unique polyanionic nature (due to phosphate groups) allows it to form inclusion complexes not only through hydrophobic interactions within the cavity but also via electrostatic attraction with cationic drug molecules.[] This dual-binding mechanism makes it a superior solubilizer for basic drugs compared to neutral derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[]
Key Physicochemical Properties
| Property | Specification | Relevance to Formulation |
| CAS Number | 199684-61-2 | Identity verification.[] |
| Molecular Weight | ~1135 + n(102) | Varies by Degree of Substitution (DS).[3] |
| Solubility (Water) | > 50 g/100 mL | Drastic improvement over native β-CD; enables high-load liquid formulations or wet granulation.[] |
| Charge | Anionic (Na+ salt) | Enhances binding with cationic APIs; potential pH-dependent release.[] |
| Physical Form | Amorphous Powder | Better compression properties than crystalline native β-CD.[] |
| Hygroscopicity | Moderate to High | Requires moisture control during tableting (controlled humidity suites).[] |
Regulatory Note: While β-CD-P is biodegradable (susceptible to phosphatases), it is currently primarily used in pre-clinical development and niche applications.[] Unlike SBECD (Captisol®), it does not yet have a broad IIG listing.[] Researchers must verify grade (Research vs. GMP) before clinical trial use.[]
Mechanism of Action
The solubilization efficiency of β-CD-P relies on a "Lock-and-Key" mechanism augmented by ionic forces.[]
Diagram 1: Dual-Mode Complexation Mechanism
This diagram illustrates how β-CD-P captures a cationic hydrophobic drug using both cavity inclusion and surface electrostatic attraction.[]
Caption: Dual-binding mechanism of β-CD-P: Hydrophobic cavity encapsulation combined with electrostatic stabilization.[]
Pre-Formulation Protocols
Before tableting, you must validate the affinity of β-CD-P for your specific API.[]
Protocol A: Phase Solubility Study (Higuchi-Connors)
Objective: Determine the stability constant (
-
Preparation: Prepare aqueous solutions of β-CD-P at concentrations: 0, 5, 10, 15, 20 mM in deionized water (or phosphate buffer pH 7.4).
-
Saturation: Add excess API (solid) to each vial.
-
Equilibration: Shake at 25°C for 48–72 hours.
-
Filtration: Filter samples using a 0.45 µm PVDF filter (ensure no drug adsorption to filter).
-
Analysis: Quantify dissolved API via HPLC/UV.
-
Calculation: Plot [API] (
) vs. [β-CD-P] ( ).- Type Isotherm: Linear increase indicates 1:1 complex.
-
Formula:
- = Intrinsic solubility of API.
Success Criteria: A linear correlation (
Formulation & Manufacturing Protocols
For tablet formulation, physical mixing is often insufficient for stable complexation.[] We recommend Kneading (for lab scale) or Spray Drying (for pilot scale).[]
Diagram 2: Tablet Manufacturing Workflow
This workflow integrates the complexation step into a standard wet granulation line.[]
Caption: Integrated workflow for manufacturing tablets using β-CD-P kneading complexation.[]
Protocol B: Preparation of Binary Complex (Kneading Method)
Best for: Lab-scale optimization and heat-sensitive drugs.[]
-
Weighing: Weigh API and β-CD-P in a 1:1 molar ratio.
-
Mortar Wetting: Place β-CD-P in a mortar. Add minimal solvent (Water:Ethanol 1:1 v/v) to create a paste.
-
Incorporation: Slowly add API to the paste while kneading vigorously with a pestle.[]
-
Kneading Time: Knead for 45–60 minutes. Note: The paste consistency should be maintained; add solvent drops if it dries out.[]
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Pulverization: Pass the dried mass through a #60 mesh sieve.
-
Validation: Perform DSC (Differential Scanning Calorimetry).
-
Pass: Disappearance of the API melting endotherm (indicates amorphous inclusion).
-
Fail: Distinct API melting peak (indicates physical mixture only).[]
-
Protocol C: Tablet Compression
Formulation Table (100 mg Potency)
| Ingredient | Function | Quantity (mg) | Rationale |
| Drug-β-CD-P Complex | Active | Calc.[] based on 1:1 ratio | Solubility enhancement. |
| Microcrystalline Cellulose (Avicel PH102) | Diluent/Binder | q.s. to 300 mg | Provides bulk and compressibility.[] |
| Crospovidone (Polyplasdone XL) | Superdisintegrant | 15 mg (5%) | Ensures rapid breakup of tablet to release complex. |
| Colloidal Silicon Dioxide | Glidant | 1.5 mg (0.5%) | Improves flow of amorphous complex. |
| Magnesium Stearate | Lubricant | 3.0 mg (1.0%) | Prevents sticking.[] |
-
Blending: Mix the Complex, Avicel, and Crospovidone in a V-blender for 10 mins (25 RPM).
-
Lubrication: Add Mg Stearate and blend for only 2 mins (over-lubrication reduces solubility).
-
Compression: Compress using 8mm round concave punches. Target Hardness: 6–8 kP.[]
Quality Control & Troubleshooting
Dissolution Testing (USP Apparatus II)
Since β-CD-P is highly soluble, the rate-limiting step is often the dissociation of the complex or the disintegration of the tablet.[]
-
Medium: 900 mL 0.1N HCl or Phosphate Buffer pH 6.8.
-
Speed: 50 RPM.[]
-
Timepoints: 5, 10, 15, 30, 45, 60 min.
-
Expectation: >85% release within 15 minutes (Immediate Release).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Hardness / Capping | High β-CD-P content (Amorphous nature).[] | Increase binder (PVP K30) or use pre-gelatinized starch.[] Reduce moisture content.[] |
| Slow Disintegration | Gel formation of β-CD-P. | Increase superdisintegrant (Crospovidone) or add Sodium Bicarbonate (effervescent aid).[] |
| Sticking to Punches | Hygroscopicity of β-CD-P. | Compress at <40% Relative Humidity.[] Increase Mg Stearate slightly.[] |
References
-
Cyclolab. (2025).[] Beta-cyclodextrin phosphate sodium salt (DS~2-6) Product Specification. Retrieved from
-
BOC Sciences. (2024).[] Beta-cyclodextrin phosphate sodium salt: Physicochemical Properties and Applications. Retrieved from
-
European Medicines Agency (EMA). (2017).[] Background review for the excipient cyclodextrins. EMA/CHMP/333892/2013.[] Retrieved from
-
Loftsson, T., & Brewster, M. E. (2010).[] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[]
-
Szente, L., & Szejtli, J. (1999).[] Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews, 36(1), 17-28.[]
-
Stella, V. J., & He, Q. (2008).[] Cyclodextrins.[][4][2][3][5][6][7][8][9][10][11] Toxicologic Pathology, 36(1), 30-42.[] (Reference for safety profiles of anionic CDs).
Sources
- 2. alfachemic.com [alfachemic.com]
- 3. Cyclolab [cyclolab.hu]
- 4. ajprd.com [ajprd.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cyclolab.hu [cyclolab.hu]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Beta-Cyclodextrin Phosphate Sodium Salt Synthesis
Case ID: BCD-P-SYN-001
Topic: Troubleshooting Synthesis, Purification, and Characterization of
Introduction
Welcome to the Advanced Materials Technical Support Center. You are likely accessing this guide because your synthesis of Beta-Cyclodextrin Phosphate Sodium Salt (
The synthesis of phosphorylated cyclodextrins is deceptively simple. While the reaction with phosphorylating agents like Sodium Trimetaphosphate (STMP) or Phosphorus Oxychloride (
This guide prioritizes the STMP aqueous route , as it is the industry standard for pharmaceutical applications due to its lower toxicity profile compared to pyridine-based
Module 1: Synthesis Strategy & Critical Parameters
The Core Challenge: Monomer vs. Polymer
The most common failure mode is unintentional cross-linking. STMP is a bifunctional reagent. Under alkaline conditions, it can react with one
Key Directive: To synthesize the soluble sodium salt (monomer), you must operate in a dilute regime to statistically favor intra-molecular reaction over inter-molecular bridging.[1]
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between substitution and polymerization.
Figure 1: Kinetic bifurcation in STMP phosphorylation. High concentrations favor intermolecular collisions (cross-linking).[1]
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a solid gel."
Diagnosis: Unintentional Cross-linking.
Root Cause: The concentration of
Corrective Protocol:
-
Dilution is Key: Ensure your initial
-CD concentration is 2-3% (w/v) .[1] While this increases the volume of solvent to handle, it is the only reliable way to prevent gelation. -
Reagent Ratio: Use a molar ratio of
-CD:STMP of 1:3 to 1:5 . Excess STMP in a concentrated solution accelerates polymerization. -
Temperature Control: Maintain reaction temperature at room temperature (25°C) . Higher temperatures (60°C+) increase the kinetic energy of collisions, promoting cross-linking.[1]
Issue 2: "The product is yellow/brown and has a burnt smell."
Diagnosis: Carbohydrate Degradation (Caramelization).[1] Root Cause: High pH (>12) combined with high temperature or prolonged reaction times leads to the "peeling reaction" (alkaline degradation of reducing sugars) or oxidative degradation.
Corrective Protocol:
-
Strict pH Monitoring: Do not exceed pH 12.0 . Use a calibrated pH meter, not paper.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen (
) or Argon. Oxygen at high pH accelerates radical-induced degradation. -
Quenching: Stop the reaction by neutralizing to pH 7.0 with dilute HCl immediately after the set time (usually 3-5 hours). Do not let it sit overnight in alkali.
Issue 3: "My Degree of Substitution (DS) is too low (< 1.0)."
Diagnosis: Hydrolysis of Reagent. Root Cause: STMP hydrolyzes in water to form sodium trimetaphosphate (open chain) and eventually orthophosphate, which is non-reactive toward the CD hydroxyls.[1] If the reaction is too slow, the reagent is consumed by water before it reacts with the CD.
Optimization Table: Maximizing DS
| Parameter | Recommended Range | Mechanism of Action |
| pH | 11.5 - 12.0 | Activates CD hydroxyls ( |
| Time | 3 - 5 Hours | Balances substitution vs. reagent hydrolysis. |
| Catalyst | Ca(OH)₂ or MgCl₂ | Divalent cations can coordinate with STMP, facilitating the ring-opening attack by the CD hydroxyl [1].[1] |
| Addition | Portion-wise | Add STMP solid in small portions over 1 hour to maintain active reagent concentration. |
Module 3: Purification & Characterization
Purification Workflow
Separating the phosphorylated product from inorganic phosphates (sodium tripolyphosphate, sodium phosphate) is the most tedious step.[1]
Figure 2: Purification decision tree.[1] Dialysis is preferred for high purity; precipitation often traps inorganic salts.
Characterization: Proving the Structure
1.
-
Inorganic Phosphate: Sharp peak around 0 ppm (reference).[1]
- -CD-Phosphate (Mono): Distinct peak shifted downfield (approx 2-5 ppm depending on pH).[1]
-
Polyphosphate Impurities: Peaks around -5 to -20 ppm.[1]
-
Protocol: Dissolve 20 mg in
. Use 85% as external standard. -
Why it works: It quantifies the ratio of bound phosphate vs. free phosphate, allowing accurate DS calculation [2].
2. MALDI-TOF Mass Spectrometry
-
Utility: Determines the distribution of DS (e.g., how much is mono-substituted vs. di-substituted).
-
Matrix: DHB (2,5-dihydroxybenzoic acid) is often suitable for oligosaccharides.[1]
-
Expectation: You will see a "picket fence" pattern separated by 80 Da (mass of
) or 102 Da (mass of ).
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Wankar, J., et al. (2020).[1] Synthesis, Characterization and Application of Beta-Cyclodextrin Based Nanosponges. Applied Sciences. (Demonstrates
NMR usage for cross-linked vs monomeric analysis). Link[1] -
Szente, L., & Szejtli, J. (1999).[1] Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews, 36(1), 17-28.[1] Link
-
Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.[1] Link
Disclaimer: This guide is for research purposes. Synthesis of compounds for human consumption requires GMP compliance and rigorous toxicological validation.
Sources
Navigating the Stability of Beta-Cyclodextrin Phosphate Sodium Salt in Solution: A Technical Support Guide
Welcome to the technical support center for Beta-Cyclodextrin Phosphate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this versatile excipient in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity of your formulations and the reproducibility of your experimental results.
Section 1: Understanding the Stability of Beta-Cyclodextrin Phosphate Sodium Salt
Beta-cyclodextrin phosphate sodium salt is a chemically modified cyclodextrin designed to offer superior aqueous solubility and thermal stability compared to its parent molecule, beta-cyclodextrin.[1] The introduction of anionic phosphate groups enhances its hydrophilicity and provides sites for ionic interactions, making it a valuable tool for drug solubilization and stabilization.[2] However, like all cyclodextrin derivatives, it is susceptible to degradation under certain conditions. The primary degradation pathways involve the hydrolysis of both the phosphate ester linkages and the α-1,4-glycosidic bonds that form the cyclodextrin ring.
dot
Caption: Primary degradation pathways for beta-cyclodextrin phosphate sodium salt in solution.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the handling and use of beta-cyclodextrin phosphate sodium salt solutions.
Solution Preparation and Handling
Q1: What is the best way to prepare a stock solution of beta-cyclodextrin phosphate sodium salt?
A1: Due to its high aqueous solubility (>50 g/100 cm³ at 25°C), preparing a stock solution is straightforward.[3] For optimal stability, it is recommended to use purified water (e.g., Milli-Q® or WFI) and to prepare the solution at room temperature with gentle agitation. Avoid vigorous shaking to prevent foaming. While the salt is highly soluble, it's good practice to ensure all solids are completely dissolved before use.
Q2: Can I heat the solution to aid dissolution?
A2: While beta-cyclodextrin phosphate sodium salt exhibits enhanced thermal stability compared to native beta-cyclodextrin, prolonged exposure to high temperatures should be avoided, especially at non-neutral pH, as it can accelerate hydrolysis of both the phosphate and glycosidic bonds.[2][4] If gentle heating is necessary, use a water bath set to a maximum of 40-50°C and for the shortest duration possible.
Q3: Should I be concerned about microbial growth in my stock solution?
A3: Yes. Aqueous solutions of cyclodextrins can support microbial growth. For long-term storage, it is advisable to either filter-sterilize the solution through a 0.22 µm filter or include a suitable preservative, depending on the final application. For short-term use, preparing fresh solutions is the best practice.
Stability in Solution and Storage
Q4: What is the optimal pH range for storing a solution of beta-cyclodextrin phosphate sodium salt?
Q5: How does temperature affect the stability of the solution?
A5: As a general rule, increasing the temperature will accelerate the rate of chemical degradation. For long-term storage, it is recommended to store solutions at refrigerated temperatures (2-8°C). Avoid freezing, as freeze-thaw cycles can potentially lead to the formation of aggregates.
Q6: Can the choice of buffer impact the stability of beta-cyclodextrin phosphate sodium salt?
A6: Yes, the choice of buffer is critical. Some buffer components can interact with cyclodextrins and may affect the stability of the inclusion complex, and potentially the cyclodextrin itself. Studies on other ionic cyclodextrin derivatives have shown that carboxylic acid-based buffers (e.g., citrate, succinate) can competitively bind to the cyclodextrin, which may alter the stability of the desired drug-cyclodextrin complex.[6][7] Phosphate buffers are generally considered compatible, though high ionic strength can also influence complex stability.[8] It is advisable to select a non-interacting buffer system when possible.
| Buffer Type | Potential for Interaction | Recommendation |
| Phosphate | Low | Generally a good choice. Be mindful of ionic strength effects. |
| Citrate | High | May competitively bind. Evaluate on a case-by-case basis. |
| Acetate | Moderate | Potential for interaction. Test for compatibility. |
| Tris | Low | Often a suitable choice for near-neutral pH. |
Table 1: Buffer Compatibility with Ionic Cyclodextrins.
Complexation and Formulation Issues
Q7: I'm observing precipitation in my formulation containing a drug and beta-cyclodextrin phosphate sodium salt. What could be the cause?
A7: Precipitation in a cyclodextrin formulation can arise from several factors:
-
Exceeding the Solubilization Capacity: While beta-cyclodextrin phosphate sodium salt significantly enhances the solubility of many poorly soluble drugs, there is a limit to its solubilizing power. Ensure you are operating within the linear range of the phase solubility diagram for your specific drug.
-
pH Shift: If your drug's solubility is highly pH-dependent, a shift in the formulation's pH could cause the free drug to precipitate. Verify the final pH of your solution.[9]
-
Competitive Displacement: Components in your formulation (e.g., buffers, other excipients) may be competing with your drug for the cyclodextrin cavity, leading to the displacement and subsequent precipitation of the drug.[10]
-
Ionic Interactions: If your drug is a cationic species, it could potentially form an insoluble salt with the anionic phosphate groups on the cyclodextrin, especially at high concentrations.
Troubleshooting Steps for Precipitation:
-
Review the Phase Solubility Diagram: If you haven't already, generate a phase solubility diagram for your drug with beta-cyclodextrin phosphate sodium salt to understand its solubilization capacity.
-
Control the pH: Ensure the final pH of your formulation is one where both the drug and the cyclodextrin are stable and the drug is sufficiently soluble.
-
Simplify the Formulation: To identify the cause, prepare a simple solution of your drug and the cyclodextrin in water. If no precipitation occurs, sequentially add other excipients to identify the interacting component.
-
Adjust Concentrations: Try lowering the concentration of the drug or increasing the concentration of the cyclodextrin.
dot
Caption: A logical workflow for troubleshooting precipitation in formulations.
Q8: Does the formation of an inclusion complex affect the stability of the beta-cyclodextrin phosphate sodium salt itself?
A8: Yes, complexation can influence the stability of the cyclodextrin. By encapsulating a guest molecule, the conformation of the cyclodextrin ring can be altered, which may affect the susceptibility of the glycosidic bonds to hydrolysis. Furthermore, if the guest molecule is bulky, it may sterically hinder the approach of hydrolytic agents (H₃O⁺, OH⁻) or enzymes to the glycosidic linkages, thereby offering a protective effect. Conversely, a guest molecule that induces strain in the cyclodextrin ring could potentially accelerate degradation. The nature of the guest molecule and the geometry of the inclusion complex are key factors.[11]
Enzymatic Degradation
Q9: Is beta-cyclodextrin phosphate sodium salt susceptible to enzymatic degradation?
A9: Native beta-cyclodextrin can be hydrolyzed by certain enzymes, such as α-amylase found in the gastrointestinal tract.[12][13] The presence of phosphate substituents on the cyclodextrin ring can influence this degradation. The bulky and charged nature of the phosphate groups may sterically hinder the binding of the cyclodextrin to the active site of amylases, potentially slowing down the rate of enzymatic hydrolysis compared to unmodified beta-cyclodextrin. However, it should not be assumed to be completely resistant. The extent of degradation will depend on the specific enzyme, the degree of phosphorylation, and the formulation context.[14]
Section 3: Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
To accurately assess the stability of beta-cyclodextrin phosphate sodium salt in your formulation, a stability-indicating analytical method is crucial. This method should be able to separate the intact cyclodextrin from its potential degradation products and any other formulation components. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Objective: To develop a stability-indicating HPLC method for the quantification of beta-cyclodextrin phosphate sodium salt.
Materials:
-
Beta-cyclodextrin phosphate sodium salt reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
HPLC system with a suitable detector (e.g., Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD), as cyclodextrins lack a strong UV chromophore)
-
A suitable HPLC column (e.g., a C18 or a specialized column for carbohydrate analysis)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in HPLC-grade water (e.g., 1 mg/mL).
-
Prepare calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Prepare your test samples by diluting them with water to a concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A simple isocratic mobile phase of phosphate buffer (e.g., 25 mM, pH 6.8) and acetonitrile (e.g., 90:10 v/v) can be initially tested. The mobile phase composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: ELSD or RI detector.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on a solution of beta-cyclodextrin phosphate sodium salt.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15]
-
dot
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Concluding Remarks
The stability of beta-cyclodextrin phosphate sodium salt in solution is a multifaceted issue influenced by pH, temperature, buffer composition, and the presence of other molecules. By carefully controlling these parameters and employing appropriate analytical techniques, researchers can mitigate degradation and ensure the successful application of this valuable excipient. This guide provides a foundational understanding and practical troubleshooting strategies. However, for any specific formulation, it is always recommended to conduct dedicated stability studies to ensure product quality and performance.
References
-
Breslow, R., & Zhang, B. (1994). Cleavage of Phosphate Esters by a Cyclodextrin Dimer Catalyst That Binds the Substrates Together with La3+ and Hydrogen Peroxide. Journal of the American Chemical Society, 116(17), 7893-7894. Available at: [Link]
-
CDP.com. (n.d.). Beta-Cyclodextrin Phosphate Sodium Salt. Available at: [Link]
-
Fenyvesi, É., et al. (2004). Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria. Journal of Controlled Release, 99(3), 359-368. Available at: [Link]
-
Fenyvesi, É., et al. (2018). Cyclodextrin Phosphates. Cyclodextrin News. Available at: [Link]
-
Holm, R., et al. (2021). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength. Journal of Pharmaceutical Sciences, 110(7), 2661-2668. Available at: [Link]
-
Jansook, P., et al. (2012). In vitro investigations of α-amylase mediated hydrolysis of cyclodextrins in the presence of ibuprofen, flurbiprofen, or benzo[a]pyrene. Carbohydrate Research, 362, 41-47. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 101(9), 3019-3032. Available at: [Link]
-
Mendes, C., et al. (2015). Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method. Analytical Sciences, 31(10), 1083-1089. Available at: [Link]
-
Mennini, N., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2095. Available at: [Link]
-
Sielc.com. (n.d.). HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column. Available at: [Link]
-
ResearchGate. (n.d.). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength. Available at: [Link]
-
European Pharmaceutical Review. (2022). Creating rational designs for cyclodextrin-based formulations. Available at: [Link]
-
Holm, R., et al. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. International Journal of Pharmaceutics, 569, 118598. Available at: [Link]
-
Semantic Scholar. (n.d.). Effects of cyclodextrins on the chemical stability of drugs. Available at: [Link]
-
Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299. Available at: [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability, 1(1), 22-33. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available at: [Link]
-
Sharma, R., et al. (2005). Cyclodextrins and their uses: a review. Indian Journal of Pharmaceutical Sciences, 67(2), 135-141. Available at: [Link]
-
ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Available at: [Link]
-
CONICET. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available at: [Link]
-
Malgieri, G., et al. (2023). Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil. International Journal of Molecular Sciences, 24(3), 2686. Available at: [Link]
-
ResearchGate. (n.d.). Review: Cyclodextrins and their interaction with amylolytic enzymes. Available at: [Link]
-
Szejtli, J., & Fenyvesi, É. (2012). In vitro investigations of α-amylase mediated hydrolysis of cyclodextrins in the presence of ibuprofen, flurbiprofen, or benzo[a]pyrene. Carbohydrate research, 362, 41-7. Available at: [Link]
-
Sielc.com. (n.d.). HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column. Available at: [Link]
-
ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Available at: [Link]
-
Al-Kassas, R., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(7), 1845. Available at: [Link]
-
He, Y., et al. (2008). Interaction between Ionic Liquids and β-Cyclodextrin: A Discussion of Association Pattern. The Journal of Physical Chemistry B, 112(51), 16550-16555. Available at: [Link]
-
He, Y., et al. (2008). Interaction between ß-cyclodextrin and ionic liquids in aqueous solutions investigated by a competitive method using a. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 60(3-4), 363-368. Available at: [Link]
-
Li, S., et al. (2014). Effect of β-cyclodextrin complexation on solubility and enzymatic hydrolysis rate of icariin. Journal of the Serbian Chemical Society, 79(10), 1221-1232. Available at: [Link]
-
Riaz, M., et al. (2013). Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis. Chemical Papers, 67(1), 85-95. Available at: [Link]
-
Annunziata, F., et al. (2021). Structural and Catalytical Features of Different Amylases and their Potential Applications. Current Protein & Peptide Science, 22(8), 614-635. Available at: [Link]
-
Schönbeck, C., et al. (2022). Selecting a non-interacting buffer for α-cyclodextrin containing solutions. Journal of Drug Delivery Science and Technology, 77, 103875. Available at: [Link]
-
ResearchGate. (n.d.). The effect of phosphate buffer solutions on uniconazole complexation with hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin. Available at: [Link]
-
Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 223-233. Available at: [Link]
-
CONICET. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available at: [Link]
-
Dragone, M., et al. (2023). Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil. International Journal of Molecular Sciences, 24(3), 2686. Available at: [Link]
-
Szejtli, J., & Budai, Z. (1976). ACID HYDROLYSIS OF B-CYCLODEXTRIN. Acta Chimica Academiae Scientiarum Hungaricae, 91(1), 73-82. Available at: [Link]
-
Al-Hamidi, H., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Researches Journal, 2(2), 1-13. Available at: [Link]
-
Khossravi, M., & Connors, K. A. (2003). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. Journal of pharmaceutical sciences, 92(8), 1647-57. Available at: [Link]
-
Al-Kassas, R., et al. (2022). Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. Antioxidants, 11(6), 1157. Available at: [Link]
-
Wadke, P. R., & Nagras, M. A. (2006). Production of ß-Cyclodextrin: Effect of pH, Time and Additives. Indian Journal of Pharmaceutical Sciences, 68(4), 520-522. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. cyclolab.hu [cyclolab.hu]
- 3. alfachemic.com [alfachemic.com]
- 4. Rapid hydrolysis of phosphate ester promoted by Ce(iv) conjugating with a β-cyclodextrin monomer and dimer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro investigations of α-amylase mediated hydrolysis of cyclodextrins in the presence of ibuprofen, flurbiprofen, or benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. international.arikesi.or.id [international.arikesi.or.id]
how to improve the yield of beta-cyclodextrin phosphorylation
Technical Support Center: Phosphorylated -Cyclodextrin Synthesis
Introduction: Defining "Yield" in Cyclodextrin Chemistry
Before optimizing, we must define the target. In
-
Mass Yield: The physical weight of the recovered white powder.
-
Functional Yield (Degree of Substitution - DS): The average number of phosphate groups attached per cyclodextrin ring.
The Common Trap: It is easy to achieve 90% mass yield consisting mostly of unreacted
This guide covers the two primary synthesis routes: the STMP (Sodium Trimetaphosphate) aqueous route (preferred for biological applications) and the POCl
Module 1: The STMP Route (Aqueous/Green Chemistry)
This method utilizes Sodium Trimetaphosphate (STMP) in alkaline solution. It is safer but chemically complex due to the competition between phosphorylation, cross-linking, and hydrolysis.
The Mechanism
STMP acts as a cross-linker or a phosphorylating agent depending on concentration and pH. The ring opens under alkaline conditions to form a reactive triphosphate intermediate.
Figure 1: The competition between mono-phosphorylation and cross-linking in the STMP reaction.
Optimized Protocol
-
Preparation: Dissolve
-CD in water (approx. 2-5% w/v). -
Activation: Add NaOH to adjust pH to 11.5–12.0 .
-
Critical: pH > 12.5 causes rapid hydrolysis of the STMP ester bond (low DS). pH < 10 fails to open the STMP ring.
-
-
Reagent Addition: Add STMP.
-
Molar Ratio: Use 1:4 to 1:8 (
-CD : STMP) for high DS.
-
-
Reaction: Stir at 40–50°C for 3–5 hours.
-
Note: Higher temperatures (>60°C) favor hydrolysis over substitution.
-
-
Quenching: Neutralize with HCl to pH 7.0 to stop the reaction.
Troubleshooting the STMP Method
| Symptom | Probable Cause | Corrective Action |
| Product is an insoluble gel | Cross-linking: STMP concentration was too high, bridging two CD molecules. | Dilute the reaction. Reduce |
| Low Degree of Substitution (DS) | Hydrolysis: STMP hydrolyzed before reacting with CD. | Check pH. Maintain pH 11.5–12.0 strictly. Do not pre-mix STMP in water for long periods before adding to the basic CD solution. |
| High Mass Yield, Low Activity | Salt Contamination: Product is mostly Sodium Phosphate salts. | Purification Failure. See Module 3. Dialysis is mandatory. |
Module 2: The POCl Route (Anhydrous Synthesis)
This method is aggressive and requires strict moisture control. It typically yields higher DS but involves toxic reagents.
Optimized Protocol
-
Drying: Dry
-CD at 100°C under vacuum for 24 hours. Moisture is the enemy. -
Solvent: Suspend
-CD in anhydrous Triethyl Phosphate (acts as both solvent and reagent) or Pyridine . -
Cooling: Cool the mixture to 0°C (Ice bath).
-
Addition: Add POCl
dropwise.-
Warning: Highly exothermic. Temperature spikes cause charring (degradation).
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Hydrolysis: Pour the mixture into ice water to hydrolyze the dichlorophosphate intermediates into phosphate esters.
Troubleshooting the POCl Method
| Symptom | Probable Cause | Corrective Action |
| Yellow/Brown Product | Charring: Reaction temperature spiked during addition. | Slower Addition. Add POCl |
| Low Yield | Moisture: Water in the solvent/CD reacted with POCl | Dry Everything. Use molecular sieves for solvents. Dry CD thoroughly. |
| Pyridine Smell Persists | Trapped Solvent: Pyridine forms inclusion complexes with CD. | Wash Thoroughly. Use extensive ethanol/acetone washing or dialysis to displace the pyridine. |
Module 3: Purification (The Yield Killer)
The most common reason for "failed" experiments is actually failed purification. Phosphorylated CD is highly water-soluble, making it hard to separate from the inorganic phosphate byproducts.
Method A: Ethanol Precipitation (Quick, Crude)
-
Pour aqueous reaction mix into 10x volume of Ethanol/Methanol.
-
Issue: Phosphorylated CD is more soluble in ethanol than native CD. You may lose product.
-
Fix: Use DMF/Acetone mixtures for precipitation if DS is high.
Method B: Dialysis (The Gold Standard)
-
Use a membrane with MWCO 500-1000 Da .
- -CD MW is ~1135 Da. Salts are <200 Da.
-
Dialyze against distilled water for 48 hours, changing water every 6 hours.
-
Validation: Test the external water with Silver Nitrate (AgNO
). If it turns cloudy (AgCl/Ag PO ), salt is still exiting.
Decision Logic: Troubleshooting Workflow
Use this logic tree to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for evaluating reaction outcomes.
References
-
Reaction Mechanism & STMP
- Title: Synthesis and characterization of cyclodextrin phosph
-
Source: Carbohydrate Research.[1]
- Context: Defines the ring-opening mechanism of STMP under alkaline conditions.
-
Cross-linking vs.
- Title: Cross-linking of cyclodextrins with sodium trimetaphosph
- Source: Journal of Applied Polymer Science.
- Context: Establishes the relationship between concentration and gel form
-
Purification Protocols
- Title: Purification of beta-cyclodextrin derivatives: A compar
- Source: Analytical Chemistry (NIH Snippet).
- Context: Discusses the efficiency of dialysis vs.
-
POCl
Method Specifics:-
Title: Synthesis of phosphoryl-tethered beta-cyclodextrins.[2]
- Source: NIH / PubMed.
- Context: Details anhydrous protocols for phosphoryl chloride reactions.
-
Sources
- 1. An Efficient Approach for β-Cyclodextrin Production from Raw Ginkgo Seed Powder Through High-Temperature Gelatinization and Enzymatic Conversion [mdpi.com]
- 2. Synthesis of phosphoryl-tethered beta-cyclodextrins and their molecular and chiral recognition thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for determining the stoichiometry of inclusion complexes
Technical Guide: Determination of Inclusion Complex Stoichiometry
Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals Version: 2.4 (Current Standards)
Introduction: The Stoichiometry Challenge
Determining the stoichiometry (
This guide moves beyond basic textbook definitions to address the practical realities of experimental design, data fitting, and troubleshooting. We prioritize methods based on their rigor, starting with the thermodynamic gold standard (ITC) and moving to structural (NMR) and optical (UV-Vis/Fluorescence) techniques.
Module 1: Isothermal Titration Calorimetry (ITC)
Status: Gold Standard (Thermodynamic & Stoichiometric Direct Measurement)
ITC is the only technique that simultaneously determines stoichiometry (
Protocol: Single-Injection Method (Standard)
-
Cell Preparation: Load the sample cell with the "Macromolecule" (Host) solution (typically 10–100
M). -
Syringe Preparation: Load the injection syringe with the "Ligand" (Guest) solution. Concentration should be 10x to 20x higher than the cell concentration.
-
Equilibration: Set reference power (typically 5–10
cal/s) and allow baseline to stabilize. -
Titration: Perform 19–25 injections (e.g., 2
L each) with 180–300 second intervals to allow signal return to baseline. -
Fitting: Fit the integrated heat data to a "One Set of Sites" model (for 1:1) or "Two Sets of Sites" (for higher orders).
Troubleshooting & FAQs
Q: My binding isotherm is too shallow (sigmoidal shape is weak). Can I trust the stoichiometry?
A: Likely not. This is a "c-value" issue. The parameter
-
Ideal Range:
. -
Low c (< 10): The curve flattens;
and become correlated and difficult to resolve uniquely. -
Solution: Increase the concentration of the Host in the cell. If solubility limits this, you must fix
(e.g., to 1.0) to estimate , but you lose the ability to determine stoichiometry.
Q: The stoichiometry (
-
Cause 1: Impure Host/Guest (active concentration < weighed concentration).
-
Cause 2: Hygroscopic materials (weighing water mass as sample).
-
Diagnostic: If the curve fit is good but
is non-integer, normalize concentrations using a known standard titration or assume 1:1 and calculate "Active Concentration."
Module 2: NMR Titration
Status: Structural & Stoichiometric Insight
NMR tracks changes in chemical shift (
Protocol: Standard Titration
-
Host Sample: Prepare 500
L of Host solution in deuterated solvent (e.g., 1–5 mM). -
Guest Stock: Prepare Guest solution in the same Host solution to avoid dilution effects (this is critical). Guest conc should be ~50–100x Host.
-
Titration: Add aliquots of Guest to the NMR tube.
-
Points 1–5: Small additions (0.2 eq) to capture the initial slope.
-
Points 6–15: Larger additions up to 10 equivalents or saturation.
-
-
Plotting: Plot
vs. .
Troubleshooting & FAQs
Q: My peaks are broadening and disappearing instead of shifting. What is happening? A: You are in the Intermediate Exchange Regime on the NMR timescale.
-
Fast Exchange: Sharp, shifting peaks (weighted average). Easy to fit.
-
Slow Exchange: Two distinct sets of peaks (free vs. bound). Integrate peak areas to get stoichiometry directly.
-
Intermediate: Broadening.
-
Solution: Change the temperature (heating usually pushes towards fast exchange) or use a higher field strength spectrometer.
Q: How do I distinguish 1:1 from 1:2 binding in NMR? A: Curve shape analysis.
-
1:1 Binding: Hyperbolic curve (Langmuir isotherm).
-
1:2 Binding: Sigmoidal or complex curve, especially if the two binding events have different
directions. -
Validation: Use global analysis (fitting multiple proton signals simultaneously). If all protons fit a 1:1 model with low residual error, it is likely 1:1.
Module 3: Job’s Plot (Method of Continuous Variation)
Status: Widely Used but "At Risk" (Requires Validation)
Job's plot is the most common optical method but is prone to misinterpretation if multiple stoichiometries coexist.
Protocol: UV-Vis / Fluorescence[5]
-
Stock Solutions: Prepare equimolar solutions of Host and Guest (e.g., both
M). -
Mixing: Prepare a series of samples where mole fraction
varies from 0 to 1, but total concentration is constant.-
Example: 0:10, 1:9, 2:8 ... 10:0 ratios.
-
-
Measurement: Measure Absorbance (
) or Fluorescence ( ). -
Calculation: Calculate
or similar corrected parameter. -
Plot: Plot Signal vs.
.
Troubleshooting & FAQs
Q: The maximum is at
-
Asymmetry: If
is low, the maximum in a Job's plot can shift even for 1:1 complexes due to dilution effects. -
Real Mixed Stoichiometry: If you have simultaneous 1:1 and 1:2 complexes, the max will shift.
-
Warning: Do not rely on Job's plot alone. As noted in "The Death of the Job Plot" (see References), this method fails for complex systems. Always cross-validate with ITC or Mass Spec.
Q: My plot is linear, not parabolic. Why?
A: You likely have a very weak binding constant or are working at concentrations far below
Module 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
Status: Complementary / Qualitative Confirmation
ESI is a "soft" ionization technique that can transfer non-covalent solution complexes into the gas phase.[5]
Protocol: Direct Infusion
-
Solvent: Use volatile buffers (Ammonium Acetate) or MeOH/Water. Avoid non-volatile salts (PBS, NaCl).
-
Conditions: Use "Soft" source settings.
-
Low Cone Voltage / Fragmentor Voltage.
-
Lower Source Temperature (< 100°C) to prevent thermal dissociation.
-
-
Analysis: Look for peaks corresponding to
and .
Troubleshooting & FAQs
Q: I see a 1:1 peak. Does this prove 1:1 stoichiometry in solution? A: No, it proves a 1:1 complex can exist.
-
False Positives: Gas-phase adducts can form during droplet evaporation (non-specific clustering).
-
False Negatives: Weak hydrophobic complexes (common in cyclodextrins) often fall apart in the gas phase.
-
Verification: Perform a titration in MS. If the relative abundance of the complex peak scales with concentration similar to solution phase
, the data is reliable.
Visualizing the Workflow
Figure 1: Method Selection Decision Tree
Caption: A logic flow for selecting the optimal stoichiometry determination method based on binding strength and solubility.
Figure 2: Interpreting Job's Plot Shapes
Caption: Diagnostic shapes in Continuous Variation plots. A=Ideal 1:1, B=Mixed/Asymmetric (1:2 or weak binding), C=No Binding.
Comparative Data Summary
| Feature | ITC (Calorimetry) | NMR Titration | Job's Plot (UV/Fluor) | ESI-MS |
| Primary Output | Stoichiometry ( | Mass ( | ||
| Sample Req. | High (mg scale) | High (mg scale) | Low ( | Very Low (ng scale) |
| Sensitivity | Medium ( | Low ( | High (can detect nM) | High |
| Reliability for | Highest | High | Medium (prone to artifacts) | Low (gas phase bias) |
| Key Limitation | "c-value" constraints | Solubility & Exchange rates | Assumes single complex | Non-covalent stability |
References
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link
-
Ulatowski, F., et al. (2016).[6] Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. Journal of Organic Chemistry, 81(5), 1746–1756. Link
-
Wiseman, T., et al. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Link
-
Dam, T. K., et al. (2017). Isothermal Titration Calorimetry. Encyclopedia of Biophysics. Link
-
Hibbert, D. B., & Thordarson, P. (2016). The death of the Job plot, transparency, open science and online tools. Chemical Communications, 52(87), 12792-12805. Link
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 3. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 5. intelcentru.ro [intelcentru.ro]
- 6. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for beta-cyclodextrin phosphate quantification
Introduction
Welcome to the technical support hub for cyclodextrin derivatives. If you are accessing this guide, you are likely facing the "Triad of Frustration" common to Beta-Cyclodextrin Phosphate (β-CD-P) analysis:
-
No Chromophore: It is invisible to standard UV-Vis detection.
-
Isomeric Heterogeneity: It is not a single molecule but a distribution of isomers with varying Degrees of Substitution (DS).
-
Ionic Complexity: The phosphate group introduces pH-dependent charges that wreak havoc on standard Reverse Phase (RP) retention.
This guide moves beyond basic textbook definitions to provide field-hardened protocols. We prioritize Charged Aerosol Detection (CAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standards for quantification, supported by NMR for structural validation.
Module 1: Method Selection & Decision Logic
Before mixing mobile phases, determine your analytical goal. β-CD-P requires different tools for quantification versus characterization.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and data requirements.
Module 2: The Gold Standard Protocol (HPLC-CAD)
Why this works: UV detection fails because phosphate groups do not absorb significantly above 200 nm. Refractive Index (RI) drifts with gradients. CAD (Charged Aerosol Detection) is mass-sensitive and gradient-compatible, making it ideal for the elution of complex β-CD-P mixtures.
Instrument Configuration
-
Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).[1]
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide). Avoid C18 unless using ion-pairing reagents, which contaminate CADs.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve β-CD-P in 50:50 Acetonitrile:Water.
-
Critical: If the sample is in a high-salt buffer (e.g., PBS), you must desalt it (SPE or dialysis) before injection, or the salt will saturate the CAD.
-
-
Gradient Setup:
-
0 min: 80% B (High organic to retain polar CD).
-
15 min: Ramp to 40% B (Water elutes the polar CD).
-
20 min: Hold at 40% B.
-
21 min: Re-equilibrate at 80% B for at least 10 minutes.
-
-
Detector Settings (CAD):
-
Nebulizer Temp: 35°C (Standard) or 50°C (if high water content causes noise).
-
Power Function: Set to 1.0 for linearity range checking, but be aware CAD response is curvilinear.
-
Troubleshooting Table: HPLC-CAD
| Symptom | Probable Cause | Corrective Action |
| High Background Noise | Impure Mobile Phase | Use LC-MS grade solvents. Ammonium acetate must be high purity; trace salts clog the nebulizer. |
| Peak Tailing (> 1.5) | Secondary Interactions | Increase buffer concentration to 25-30 mM. The phosphate groups are interacting with free silanols. |
| Non-Linear Calibration | CAD Physics | CAD response follows a power law ( |
| "Ghost" Peaks | Carryover | β-CD-P is sticky. Add a "sawtooth" wash (10% B -> 90% B) at the end of every 5th injection. |
Module 3: Structural Validation (NMR)
You cannot accurately quantify β-CD-P without knowing its average Degree of Substitution (DS). The molecular weight changes with every phosphate group added.
The Protocol: 31P & 1H NMR
Why: 31P NMR isolates the phosphorus signal to count functional groups, while 1H NMR provides the glucose backbone integration for normalization.
-
Solvent: D₂O (Deuterated Water).
-
Internal Standard: Use Triphenyl phosphate (TPP) (external capillary) or Maleic Acid (internal) for qNMR.
-
Acquisition:
-
31P NMR: Broadband proton decoupling is essential to collapse multiplets into quantifiable singlets/broad peaks.
-
Relaxation Delay (d1): Set to > 5 seconds. Phosphate relaxation can be slow; short delays lead to under-quantification.
-
Calculation Logic:
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a "hump" instead of a sharp peak in my chromatogram?
A: This is likely not a method failure but a chemical reality. β-CD-P is a randomly substituted mixture . You are separating isomers with 1, 2, 3, or more phosphate groups.
-
Solution: Do not try to force them into one peak. Integrate the entire "hump" as the total β-CD-P content. If you must separate them, switch to Capillary Electrophoresis (CE) with a borate buffer, which resolves isomers based on charge-to-mass ratio.
Q2: Can I use Refractive Index (RI) detection?
A: Only if you run Isocratic methods. RI detectors are extremely sensitive to mobile phase composition changes.
-
The Catch: β-CD-P usually requires a gradient to elute strongly retained highly-phosphorylated species. If you use RI, you risk retaining the high-DS species on the column forever, leading to poor mass balance. Stick to CAD or ELSD.
Q3: My retention times are drifting day-to-day. Why?
A: The phosphate group is pH-sensitive (pKa values approx 2.1, 7.2, 12.3). Small fluctuations in mobile phase pH cause significant changes in the ionization state of the analyte.
-
Fix: precise pH adjustment of your Ammonium Acetate buffer is mandatory. Do not just weigh the salt; measure the pH with a calibrated meter every time.
Q4: How do I validate specificity?
A: Inject a sample of native Beta-Cyclodextrin (unmodified).
-
On a HILIC column, the native β-CD will elute earlier (less polar) than the phosphate derivative. If they co-elute, your gradient is too steep.
References
-
Szente, L., & Fenyvesi, E. (2018). Cyclodextrin Derivatives: Chemistry and Analysis. Cyclodextrin News, 32(6). (Context: Discusses random phosphorylation and mixture analysis).
-
Thermo Fisher Scientific. (2016). Multi-Modal Analyte Detection of Cyclodextrin using UV and CAD. Application Note. (Context: Validation of CAD for non-chromophoric cyclodextrins).
-
European Pharmacopoeia (Ph.[2] Eur.). Monograph on Hydroxypropyl Betadex (Analysis of substituted CDs via NMR).[2] (Context: General method for DS determination in substituted CDs).
-
Juvancz, Z., et al. (2008). Analytical Method for Quantification of β-Cyclodextrin. Verde Analitica. (Context: Challenges in CD quantification without chromophores).
-
CycloLab. (2018). Cyclodextrin Phosphates: Synthesis and Properties. (Context: Specific chemical properties of phosphate derivatives).
Disclaimer: These protocols are intended for research use. Always validate methods according to ICH Q2(R1) guidelines for pharmaceutical applications.
Sources
impact of pH on beta-cyclodextrin phosphate sodium salt stability and function
Technical Support Center: Beta-Cyclodextrin Phosphate Sodium Salt (β-CD-P) Topic: Impact of pH on Stability and Function
Introduction: The pH-Charge Interface
Welcome. You are likely working with Beta-Cyclodextrin Phosphate Sodium Salt (β-CD-P) because native
As a Senior Application Scientist, I often see researchers treat β-CD-P merely as "soluble cyclodextrin." This is a mistake. Unlike neutral derivatives (e.g., HP-β-CD), β-CD-P is an anionic polyelectrolyte . Its function is dictated by the ionization state of its phosphate groups, which act as a tunable "switch" controlled by pH.
This guide moves beyond basic datasheets to explain why your formulation behaves differently at pH 4.0 versus pH 7.4 and how to leverage this for drug delivery and stabilization.
Module 1: The Stability Profile
Core Concept: You are managing two distinct stability risks: the Glycosidic Ring (the bucket) and the Phosphate Ester Bond (the handle). They have opposite pH sensitivities.
The Acidic Danger Zone (pH < 3.0)[1]
-
Mechanism: At low pH, the acetal oxygen of the
-1,4-glycosidic bond protonates, leading to ring opening and hydrolysis into linear oligosaccharides (maltose, glucose). -
The Phosphate Factor: The phosphate group itself is relatively stable here, but it can act as an intramolecular acid catalyst if not fully neutralized, potentially accelerating ring degradation compared to native
-CD. -
Operational Rule: Avoid prolonged heating (>60°C) at pH < 3.0.
The Alkaline Sanctuary (pH > 8.0)
-
Mechanism: The glycosidic bond is extremely stable in base. However, the phosphate ester linkage (C-O-P) is susceptible to hydrolysis under extreme alkaline conditions (pH > 12) combined with heat, converting β-CD-P back to native
-CD and inorganic phosphate. -
Operational Rule: Standard physiological buffers (pH 7.4–8.5) are perfectly safe.
Thermal Stability Data
| Condition | pH | Temperature | Stability Verdict |
| Storage | Neutral (Solid) | 25°C | Stable (>2 years) |
| Process | 4.0 - 9.0 | 121°C (Autoclave) | Stable (Short-term) |
| Stress | < 2.0 | > 60°C | Unstable (Ring Hydrolysis) |
| Stress | > 12.0 | > 80°C | Risk (Dephosphorylation) |
Module 2: Functional Performance (The Ionization Switch)
The "Why" Behind Binding Changes: The phosphate group on the cyclodextrin rim typically exhibits two pKa values (approx. pKa₁ ≈ 1.5–2.0 and pKa₂ ≈ 6.0–7.0 ).
-
pH 3.0 (Mono-anionic): The group is predominantly
. Moderate negative charge. -
pH 7.4 (Di-anionic): The group is predominantly
. High negative charge density.
This charge shift dramatically alters the binding constant (
Interaction Logic Table
| Guest Charge | pH Condition | Effect on Binding ( | Mechanism |
| Neutral | Any | Minimal Change | Driven by hydrophobic effect; pH has little impact. |
| Cationic (+) | pH > 6.0 | Significant Increase | Electrostatic attraction between guest(+) and CD-Phosphate(2-). |
| Cationic (+) | pH < 3.0 | Decrease | Reduced negative charge on CD weakens attraction. |
| Anionic (-) | pH > 6.0 | Decrease | Electrostatic repulsion destabilizes the inclusion complex. |
Module 3: Visualizing the Mechanism
The following diagram illustrates the decision logic for selecting the optimal pH based on your guest molecule and the stability constraints.
Caption: Decision tree for optimizing pH based on guest charge interactions and stability limits.
Module 4: Troubleshooting & FAQs
Q1: My solution turned cloudy upon adding β-CD-P. I thought it was highly soluble?
Diagnosis: This is rarely due to the CD itself (solubility >50%). It is likely Complex Precipitation .
-
Cause: If you have a cationic guest at high concentration, the strong electrostatic interaction with the anionic β-CD-P can form a neutral, insoluble salt pair (Ion-Pair Precipitation) rather than a soluble inclusion complex.
-
Fix:
-
Adjust pH to 4.0–5.0 to reduce the charge density on the CD phosphate groups.
-
Increase the CD:Guest molar ratio (e.g., go from 1:1 to 2:1) to ensure full encapsulation rather than surface ion-pairing.
-
Q2: I see "Ghost Peaks" in my HPLC analysis after stress testing at pH 2.
Diagnosis: You are seeing hydrolysis products.
-
Explanation: At pH 2, the
-CD ring hydrolyzes. The peaks are likely linear glucose phosphates or maltose phosphates. -
Verification: Run a control of pure β-CD-P at pH 2 (incubated) vs. fresh. If peaks appear in the control, it is ring degradation, not drug degradation.
Q3: Can I use β-CD-P in a calcium-rich buffer (e.g., Krebs-Ringer)?
Diagnosis: Incompatibility Risk.
-
Cause: Phosphate groups have a high affinity for divalent cations (
, ). This can lead to cross-linking of CD molecules (bridging) or precipitation of Calcium-CD-Phosphate salts. -
Fix: Use native
-CD or HP- -CD for high-calcium media. If β-CD-P is required, add EDTA to chelate free calcium or keep -CD-P concentration low (<10 mM).
Module 5: Experimental Protocols
Protocol A: pH-Titration Binding Assay
Objective: Determine the optimal pH for your specific guest molecule.
-
Preparation: Prepare 10 mM phosphate/citrate buffers at pH 3.0, 5.0, and 7.4.
-
Stock Solutions:
-
Guest Solution: 1 mM in each buffer.
-
Host Solution: 50 mM β-CD-P in each buffer.
-
-
Titration:
-
Mix Guest and Host at molar ratios of 0:1, 1:1, 1:5, and 1:10.
-
Equilibrate for 24 hours at 25°C (shaking).
-
-
Analysis: Filter (0.45 µm) and analyze the supernatant by HPLC/UV.
-
Calculation: Plot [Solubilized Guest] vs. [CD Concentration].
-
Interpretation: If the slope at pH 7.4 is steeper than at pH 3.0, your guest is likely cationic, and you should process at neutral pH.
-
Protocol B: Rapid Stability Stress Test
Objective: Validate formulation shelf-life.
-
Sample: Dissolve β-CD-P (with or without guest) in target buffer.
-
Stress: Heat to 60°C for 72 hours .
-
Assay:
-
Visual: Check for precipitate.
-
Chemical: Use 31P-NMR (Phosphorus NMR).
-
Signal: Intact mono-ester appears at ~0–5 ppm.
-
Degradation: Free inorganic phosphate (
) appears as a sharp singlet distinct from the ester signal.
-
-
References
-
CycloLab. Cyclodextrin Phosphates: Synthesis and Applications. CycloLab R&D Ltd.[1] Link
-
Boc Sciences. Beta-cyclodextrin phosphate sodium salt: Product Properties and Solubility.
-
Szente, L., & Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews. Link
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[2][3][4][5][] Expert Opinion on Drug Delivery. (General mechanism of ionization effects). Link
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[7][1][2][4][5][][8][9][10][11] Toxicologic Pathology. (Hydrolysis kinetics of the glycosidic bond). Link
Sources
- 1. cyclolab.hu [cyclolab.hu]
- 2. ovid.com [ovid.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfachemic.com [alfachemic.com]
- 5. alfachemic.com [alfachemic.com]
- 7. Hydrolyse von β-Cyclodextrin und Nachweis des Abbauproduktes [chemiedidaktik.uni-wuppertal.de]
- 8. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyclolab.hu [cyclolab.hu]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison for Formulation Scientists: Beta-Cyclodextrin Phosphate vs. Sulfobutyl Ether-Beta-Cyclodextrin (SBE-β-CD)
A Senior Application Scientist's In-Depth Guide to Selecting the Optimal Cyclodextrin for Enhanced Drug Delivery
In the landscape of pharmaceutical formulation, the challenge of poor aqueous solubility remains a significant hurdle, affecting approximately 40% of currently marketed drugs and up to 90% of new chemical entities in the development pipeline[1]. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful enabling excipients, capable of forming inclusion complexes with hydrophobic drug molecules to enhance their solubility, stability, and bioavailability[2][3][4][5][6]. Among the various chemically modified cyclodextrins, beta-cyclodextrin phosphate and sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) represent two key anionic derivatives, each with distinct properties and potential advantages.
This comprehensive guide provides a detailed, evidence-based comparison of beta-cyclodextrin phosphate and SBE-β-CD, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed formulation decisions. We will delve into their chemical structures, physicochemical properties, mechanisms of action, and performance in enhancing drug delivery, supported by experimental data and established analytical protocols.
Unveiling the Contenders: Chemical Structure and Synthesis
The fundamental difference between beta-cyclodextrin phosphate and SBE-β-CD lies in the nature of the anionic functional groups appended to the parent β-cyclodextrin macrocycle. This structural divergence dictates their unique physicochemical characteristics and interaction profiles with guest molecules.
Beta-Cyclodextrin Phosphate is synthesized by phosphorylating the hydroxyl groups of beta-cyclodextrin, typically using reagents like sodium trimetaphosphate or phosphorus oxychloride[7][8]. This process introduces negatively charged phosphate groups onto the cyclodextrin rim, significantly enhancing its aqueous solubility compared to the native β-cyclodextrin[7][8]. The degree of substitution with phosphate groups can be controlled during the synthesis to fine-tune the properties of the final product[7].
Sulfobutyl Ether-Beta-Cyclodextrin (SBE-β-CD) , commercially known as Captisol®, is a polyanionic cyclic oligosaccharide produced by reacting β-cyclodextrin with 1,4-butane sultone under alkaline conditions[9][10][11]. This reaction introduces sulfobutyl ether groups onto the hydroxyls of the glucopyranose units[9][10]. The result is a highly water-soluble derivative with an average degree of substitution typically around 6.5[12]. SBE-β-CD's established safety profile has led to its inclusion in numerous FDA-approved injectable and other pharmaceutical products[9][12][13].
Figure 2: Mechanism of drug delivery enhancement by cyclodextrins.
Performance Evaluation: Experimental Protocols and Supporting Data
The selection of the most suitable cyclodextrin for a specific drug candidate requires rigorous experimental evaluation. The following protocols are fundamental for characterizing and comparing the performance of beta-cyclodextrin phosphate and SBE-β-CD.
Phase Solubility Studies
Objective: To determine the stoichiometry of the drug-cyclodextrin complex and to quantify the increase in drug solubility as a function of cyclodextrin concentration.
Methodology (Higuchi and Connors Method): [14][15]
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (beta-cyclodextrin phosphate or SBE-β-CD).
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the undissolved drug by filtration or centrifugation.
-
Determine the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the total concentration of the dissolved drug against the cyclodextrin concentration.
Data Interpretation:
The resulting phase solubility diagram provides critical information:
-
A-type diagrams indicate the formation of soluble complexes. An AL-type diagram, which is linear, suggests a 1:1 stoichiometry between the drug and the cyclodextrin.[5][16][17]
-
B-type diagrams suggest the formation of less soluble complexes that may precipitate at higher cyclodextrin concentrations.[16][17]
The stability constant (K1:1) for a 1:1 complex can be calculated from the slope and the intrinsic solubility (S0) of the drug from the y-intercept of the linear portion of the AL-type diagram.
Comparative Insight: A study comparing the effects of different cyclodextrins on the solubility of diclofenac sodium revealed that SBE-β-CD provided the most significant enhancement in solubility, with stability constants ranging from 1088.8 to 5009.57 M⁻¹ for the cyclodextrins tested.[18] While this study did not include beta-cyclodextrin phosphate, it highlights the superior performance of SBE-β-CD compared to other derivatives. Another study showed that for neutral molecules, SBE-β-CD displayed stronger interactions compared to the neutral hydroxypropyl-beta-cyclodextrin (HP-β-CD).[19]
Characterization of Solid Complexes
The formation of a true inclusion complex in the solid state is crucial for the stability and dissolution properties of the final drug product. Several analytical techniques are employed to confirm complexation.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm in the DSC thermogram of the complex is a strong indication of inclusion complex formation.[20][21][22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic vibrational bands of the drug molecule upon complexation, such as shifts or changes in intensity, can confirm the interaction between the drug and the cyclodextrin.[18][22][23]
-
X-ray Powder Diffraction (XRPD): The disappearance of the crystalline peaks of the drug in the diffractogram of the complex, often replaced by a diffuse halo pattern, indicates the amorphization of the drug and its inclusion within the cyclodextrin cavity.[18][20][23]
In Vitro Dissolution Studies
Objective: To compare the dissolution rate of the pure drug with that of the drug-cyclodextrin complexes.
Methodology:
-
Prepare solid drug-cyclodextrin complexes using methods such as co-precipitation, kneading, or freeze-drying.[18][21]
-
Perform dissolution testing using a standard dissolution apparatus (e.g., USP Apparatus 2) in a relevant dissolution medium.
-
Periodically withdraw samples and analyze for the concentration of the dissolved drug.
-
Plot the percentage of drug dissolved against time.
Expected Outcome: A significantly faster and more complete dissolution profile for the drug-cyclodextrin complexes compared to the pure drug is indicative of successful solubilization.
Choosing the Right Excipient: Key Considerations
The decision to use beta-cyclodextrin phosphate or SBE-β-CD should be based on a holistic evaluation of several factors:
-
Drug Properties: The size, shape, charge, and pKa of the drug molecule will influence its fit within the cyclodextrin cavity and its potential for electrostatic interactions.
-
Route of Administration: For parenteral formulations, the extensive safety data and regulatory acceptance of SBE-β-CD (Captisol®) make it a preferred choice.[13][24] The parenteral safety of beta-cyclodextrin phosphate is less established.
-
Desired Performance: The required level of solubility enhancement and the desired dissolution rate will guide the selection. Head-to-head experimental comparisons, as outlined above, are essential.
-
Stability: The ability of the cyclodextrin to protect the drug from degradation is a critical consideration. Studies have shown that SBE-β-CD can offer significant stabilization for certain drugs compared to other cyclodextrin derivatives.[25]
-
Regulatory and Commercial Landscape: The well-documented regulatory history and commercial availability of SBE-β-CD provide a clear advantage in terms of development timelines and supply chain security.
Conclusion
Both beta-cyclodextrin phosphate and sulfobutyl ether-beta-cyclodextrin are valuable tools in the formulator's arsenal for addressing the challenges of poor drug solubility. While both operate through the mechanism of inclusion complexation, their distinct chemical modifications lead to differences in their performance, safety profiles, and regulatory standing.
SBE-β-CD, with its robust safety database, proven efficacy in numerous marketed products, and well-characterized properties, stands out as a leading choice, particularly for parenteral drug delivery. Beta-cyclodextrin phosphate, while demonstrating high water solubility and complexation ability, requires further investigation to establish a comparable level of safety and regulatory acceptance for widespread pharmaceutical use.
Ultimately, the optimal choice between these two powerful excipients will be dictated by the specific requirements of the drug candidate and the target product profile. A thorough, data-driven evaluation of both options is paramount to successful formulation development.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: )
- Cyclodextrin-Based Solubilization & Drug Delivery Solutions - C
- Pharmaceutical Applications of Cyclodextrins. 1.
-
Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed. (URL: [Link])
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (URL: [Link])
-
Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed. (URL: [Link])
- Beta-Cyclodextrin Phosph
-
A Comparative Study on Cyclodextrin Derivatives in Improving Oral Bioavailability of Etoricoxib as a Model Drug: Formulation and Evaluation of Solid Dispersion-Based Fast-Dissolving Tablets - PMC. (URL: [Link])
-
Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review | Request PDF - ResearchGate. (URL: [Link])
-
A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and - SciSpace. (URL: [Link])
- Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applic
-
Cyclodextrin Phosphates. (URL: [Link])
-
Comparison of cyclodextrin derivatives and their properties. - ResearchGate. (URL: [Link])
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (URL: [Link])
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
-
Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC - NIH. (URL: [Link])
-
Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. (URL: [Link])
-
Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. (URL: [Link])
-
Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - MDPI. (URL: [Link])
-
High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC. (URL: [Link])
-
PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES - Farmacia Journal. (URL: [Link])
-
Physicochemical characterizations of ostholehydroxypropyl-β- cyclodextrin inclusion complexes with high-pressure homogenizati - Journal of Food and Drug Analysis. (URL: [Link])
-
(PDF) Cyclodextrins and their Derivatives in Drug Delivery: A Review - Academia.edu. (URL: [Link])
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (URL: [Link])
-
Sulfobutylether-β-cyclodextrin - PMC - NIH. (URL: [Link])
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC. (URL: [Link])
-
Cyclodextrins used as excipients - European Medicines Agency (EMA). (URL: [Link])
-
Scheme 1. Synthesis of sulfobutylether cyclodextrins. - ResearchGate. (URL: [Link])
-
Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation | Request PDF - ResearchGate. (URL: [Link])
-
Phase diagram for drug solubility depending on the cyclodextrin concentration. (URL: [Link])
-
Captisol. (URL: [Link])
-
Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds - Beilstein Journals. (URL: [Link])
-
Preparation, Stabilization, and Bioefficacy of β-Cyclodextrin Inclusion Compounds of Chloramidophos | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Research Progress on Synthesis and Application of Cyclodextrin Polymers - MDPI. (URL: [Link])
-
Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD - PubMed. (URL: [Link])
-
Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed. (URL: [Link])
-
beta-cyclodextrin, 7585-39-9 - The Good Scents Company. (URL: [Link])
-
Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. (URL: [Link])
Sources
- 1. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Cyclodextrins and their Derivatives in Drug Delivery: A Review [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. alfachemic.com [alfachemic.com]
- 8. cyclolab.hu [cyclolab.hu]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Captisol [captisol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. publishing.emanresearch.org [publishing.emanresearch.org]
- 19. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oatext.com [oatext.com]
- 22. jfda-online.com [jfda-online.com]
- 23. scispace.com [scispace.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of drug release profiles from beta-cyclodextrin phosphate complexes
Executive Summary: The Anionic Advantage
In the landscape of supramolecular drug delivery, Beta-Cyclodextrin Phosphate (β-CD-P) represents a distinct evolution from native β-cyclodextrin. While native β-CD is hampered by limited aqueous solubility (~18.5 mg/mL at 25°C) and nephrotoxicity risks at high parenteral doses, β-CD-P introduces anionic phosphate groups that drastically alter physicochemical behavior.
This guide validates the drug release performance of β-CD-P complexes. Unlike neutral derivatives (e.g., HP-β-CD), β-CD-P offers a unique pH-dependent release mechanism and superior solubilization for specific classes of cationic and neutral drugs. This document provides the experimental framework to validate these profiles against industry standards.
Comparative Landscape: β-CD-P vs. Alternatives[1]
Before designing a validation protocol, it is critical to understand where β-CD-P fits in the hierarchy of cyclodextrin derivatives.
Table 1: Physicochemical & Functional Comparison
| Feature | Native β-Cyclodextrin | Hydroxypropyl-β-CD (HP-β-CD) | β-Cyclodextrin Phosphate (β-CD-P) |
| Solubility (Water) | Low (~1.85% w/v) | High (>60% w/v) | High (>50% w/v) |
| Charge State | Neutral | Neutral | Anionic (Polyanionic at pH 7.4) |
| Phase Solubility | Type B (Precipitates) | Type A (Linear) | Type A (Linear/Curved) |
| Release Mechanism | Dilution / Competitive Displacement | Dilution | Dilution + Electrostatic Repulsion |
| Primary Utility | Cavity size fit only | General solubility enhancement | Chiral separation, MOF coating, Cationic drug targeting |
Expert Insight: The anionic nature of β-CD-P is its "killer feature." At physiological pH (7.4), the phosphate groups are ionized. This creates a strong electrostatic attraction for cationic drugs (enhancing stability) or repulsion for anionic drugs (accelerating release), a variable absent in HP-β-CD.
Mechanistic Validation: The Release Pathway
To validate the release profile, one must first validate the mechanism. The release of a drug from a β-CD-P complex is governed by two simultaneous equilibria: Inclusion Stability (
DOT Diagram 1: Mechanism of Drug Release
Figure 1: The dissociation of the drug from the cyclodextrin cavity is driven by dilution (Law of Mass Action) and modulated by the ionization state of the phosphate groups.
Experimental Protocol: Validation Workflow
Objective: To distinguish "True Release" from "Simple Dissolution." Challenge: Since β-CD-P complexes are highly soluble, standard filtration methods may not separate free drug from complexed drug. Solution: The Dialysis Membrane Method is the gold standard for validating release from soluble complexes.
Step-by-Step Protocol
Phase A: Complex Preparation (Lyophilization)
-
Stoichiometry: Dissolve β-CD-P and the drug in a 1:1 molar ratio in distilled water.
-
Note: If the drug is hydrophobic, use a co-solvent (Ethanol/Water 1:3) or adjust pH to ensure initial solubilization.
-
-
Equilibration: Stir for 24 hours at 25°C protected from light.
-
Freeze-Drying: Filter the solution (0.45 µm) to remove uncomplexed drug, then freeze at -80°C and lyophilize for 48 hours.
-
Yield Calculation: Weigh the amorphous powder.
Phase B: In Vitro Release Study (Dialysis Method)
-
Apparatus: USP Apparatus 2 (Paddle) modified with Dialysis Bag.
-
Media: Phosphate Buffer pH 6.8 (Simulated Intestinal Fluid) and 0.1 N HCl (Simulated Gastric Fluid).
-
Membrane: Cellulose ester dialysis membrane (MWCO 12-14 kDa). Crucial: Ensure MWCO retains the complex if it is polymeric, or simply retards diffusion sufficiently to measure "free" drug appearance.
Workflow Diagram:
Figure 2: Workflow for preparing and validating the release profile of soluble cyclodextrin complexes.
Data Validation: Representative Profiles
To validate your product, compare your experimental data against these representative benchmarks derived from cyclodextrin phosphate literature (e.g., Cyclolab studies).
Table 2: Representative Release Metrics (T50% and Solubility Factor)
| Drug Type | Guest Molecule | β-CD-P Performance | HP-β-CD Performance | Interpretation |
| Small Acidic | Ibuprofen | Superior (Fast Release) | Good | β-CD-P provides higher solubility enhancement for small acidic drugs due to specific cavity interactions despite electrostatic repulsion. |
| Large Neutral | Hydrocortisone | Moderate | Superior | Steric hindrance in the phosphorylated rim may limit inclusion of bulky steroids compared to HP-β-CD. |
| Amphoteric | Furosemide | Superior | Moderate | β-CD-P significantly outperforms HP-β-CD, likely due to favorable ionic interactions stabilizing the amorphous state. |
Statistical Validation: The f2 Similarity Factor
When comparing your β-CD-P formulation to a reference (e.g., a generic HP-β-CD formulation), use the f2 Similarity Factor .
-
: Cumulative % released of Reference at time
. -
: Cumulative % released of Test (β-CD-P) at time
. -
Criteria: An
value between 50 and 100 indicates similarity. -
Goal: If your goal is bio-better (improved performance), you want an
(dissimilar) with a faster dissolution rate.
References
-
Cyclolab. (2018).[1] Cyclodextrin Phosphates: Synthesis and Applications. Cyclolab. Link
-
Stella, V. J., & Rao, V. M. (1999).[2] Mechanisms of drug release from cyclodextrin complexes. Advanced Drug Delivery Reviews, 36(1), 3-16. Link
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Link
-
European Medicines Agency (EMA). (2010). Guideline on the investigation of bioequivalence. Link
- Perlovich, G. L., et al. (2024). Thermodynamics of solubility and hydration of cyclodextrin phosphate derivatives. Journal of Molecular Liquids.
Sources
Cross-Validation of Analytical Methods for Cyclodextrin Characterization
A Comparative Guide for Pharmaceutical Applications
Content Type: Technical Comparison Guide
Focus: Hydroxypropyl-
Executive Summary: The "Black Box" of Complex Mixtures
Cyclodextrins (CDs), particularly chemically modified derivatives like HP
Relying on a single analytical technique creates a "blind spot." For instance, NMR provides an excellent average DS but tells you nothing about the distribution width, which dictates solubility performance. This guide outlines a Cross-Validation Framework , demonstrating how to pair orthogonal methods to ensure the structural integrity and functional consistency of CD excipients.
Part 1: Structural Elucidation (Average DS vs. Distribution)
The Degree of Substitution (DS) is the Critical Quality Attribute (CQA) most correlated with toxicity and solubilization capacity.
The Comparison: NMR vs. MALDI-TOF
| Feature | MALDI-TOF MS (The Challenger) | |
| Primary Output | Average Molar Substitution (MS) | Distribution of DS (Fingerprint) |
| Basis of Measurement | Proton integration ratios | Mass-to-charge ratio ( |
| Bias Source | Solvent peak overlap (HOD); hygroscopicity | Ionization efficiency (lower DS species ionize better) |
| Precision | High (< 0.05 MS units) | Medium (Matrix dependent) |
| Throughput | Low (15-30 min/sample) | High (< 1 min/sample) |
Expert Insight: The Causality of Divergence
You will often observe that MALDI-TOF yields a slightly lower average DS than NMR. Why? In MALDI, lower molecular weight species (lower DS) desorb and ionize more easily than heavily substituted ones.
-
Corrective Action: Do not use MALDI for absolute quantitation of average DS unless corrected with response factors. Use MALDI to validate batch-to-batch consistency of the distribution width (Gaussian profile).
Validated Protocol: H-NMR for HP CD (USP/Ph.[1] Eur. Aligned)
This protocol is self-validating via the integration of the anomeric proton, which must represent 7 protons for
-
Sample Prep: Dissolve
mg of dried HP CD in mL of D O (99.9% D).-
Critical Step: Add 1 drop of TFA-d if the HDO peak interferes with the anomeric region (4.9–5.4 ppm), shifting the water signal.
-
-
Acquisition:
-
Temp: 298 K
-
Scans: 16 (minimum) to ensure S/N > 200.
-
Relaxation Delay (D1):
seconds (ensure full relaxation of methyl protons).
-
-
Processing:
-
Reference the solvent (HDO) to 4.79 ppm.
-
Integration A (Methyls): Integrate the doublet at ~1.2 ppm (represents 3 protons per hydroxypropyl group).
-
Integration B (Anomeric + Others): Integrate region 3.0–4.2 ppm and 4.9–5.4 ppm together. Note: This accounts for the CD ring protons and the rest of the hydroxypropyl group.
-
-
Calculation:
[1]
Workflow Visualization
Caption: Workflow for determining Molar Substitution (MS) with cross-validation checkpoint against MALDI-TOF data.
Part 2: Impurity Profiling (The Sensitivity Gap)
Native
The Comparison: HPLC-RI vs. HPAEC-PAD
| Feature | HPLC-RI (Refractive Index) | HPAEC-PAD (Pulsed Amperometric) |
| Detection Principle | Bulk property (Refractive Index) | Electrochemical oxidation of carbohydrates |
| Sensitivity (LOD) | Low (~0.1% w/w) | High (< 0.005% w/w) |
| Selectivity | Poor for isomers | Excellent (resolves positional isomers) |
| Gradient Compatible? | No (Baseline drift) | Yes (Gradient elution possible) |
Protocol: High-Sensitivity HPAEC-PAD
Use this when regulatory requirements demand quantification of
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA200 (anion exchange) with guard column.
-
Mobile Phase:
-
A: 150 mM NaOH
-
B: 150 mM NaOH + 500 mM NaOAc
-
-
Gradient:
-
0–10 min: Isocratic A (elutes neutral CDs).
-
10–25 min: Linear gradient to 40% B (elutes charged impurities/precursors).
-
-
Detection: Gold electrode, standard carbohydrate quad-potential waveform.
-
Self-Validation: Inject a "System Suitability Mix" containing Glucose,
-CD, and HP -CD. Resolution ( ) between Glucose and -CD must be .[2]
Part 3: Functional Cross-Validation (Binding Affinity)
Structural data means nothing if the CD doesn't bind the drug. Two methods dominate: Phase Solubility (Thermodynamic equilibrium) and Isothermal Titration Calorimetry (ITC) (Thermodynamic parameters).
Comparative Data: Binding Constant ( ) Determination
Example Data: Complexation of Hydrocortisone with HP
| Parameter | Phase Solubility (Higuchi-Connors) | ITC (Microcalorimetry) |
| Data Source | Slope of Solubility vs. [CD] plot | Heat curve integration |
| Material Required | High (> 500 mg drug) | Low (< 10 mg drug) |
| Thermodynamics | Only | Full profile ( |
| Artifact Risk | Filter adsorption; non-equilibrium | Heat of dilution errors |
Decision Matrix for Method Selection
Caption: Decision tree for selecting binding constant methodology based on drug physicochemical properties.
Part 4: The Cross-Validation Framework
To claim your analytical control strategy is robust, you must perform an Orthogonal Assessment at least once during method development.
Statistical Approach: Bland-Altman Analysis
Do not rely on simple correlation coefficients (
-
Calculate Differences:
-
Calculate Means:
-
Plot:
(y-axis) vs. (x-axis). -
Interpretation:
-
Bias: If the mean difference is not zero, Method B has a systematic bias (e.g., MALDI underestimating DS).
-
Limits of Agreement: 95% of differences should fall within
.
-
Recommended Validation Set
-
Sample 1: Low DS (e.g., 0.4)
-
Sample 2: Target DS (e.g., 0.9 for HP
CD) -
Sample 3: High DS (e.g., 1.5)
-
Sample 4: Spiked Impurity (Native
-CD at 1.0%)
If NMR and HPAEC-PAD agree on the impurity level of Sample 4 within 5%, the methods are validated.
References
-
United States Pharmacopeia (USP). USP-NF Monograph: Hydroxypropyl Betadex.[3] USP-NF Online. Link
-
Szente, L., et al. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques.[4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Pharmacopoeia (Ph.[3] Eur.). Hydroxypropylbetadex (Monograph 1804).[3] European Directorate for the Quality of Medicines. Link
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[1][5] Expert Opinion on Drug Delivery. Link
-
Beilstein Journal of Organic Chemistry. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis.Link
Sources
- 1. file.younginmt.com [file.younginmt.com]
- 2. researchgate.net [researchgate.net]
- 3. Molar Substitution Determination in Hydroxypropyl Betadex According to USP-NF/Ph. Eur. (1804) Monograph Method Using 1H Benchtop NMR — Nanalysis [nanalysis.com]
- 4. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
performance comparison of beta-cyclodextrin phosphate in different drug formulations
Executive Summary: The Anionic Advantage
Verdict: Beta-Cyclodextrin Phosphate (β-CDP) is not merely a solubilizer; it is a functional anionic scaffold . While Hydroxypropyl-β-Cyclodextrin (HP-β-CD) remains the gold standard for general solubility enhancement due to its regulatory maturity, β-CDP outperforms it in two specific domains: electrostatic stabilization of cationic drugs and ionotropic crosslinking for hydrogels .
This guide objectively compares β-CDP against its primary alternatives (Native β-CD and HP-β-CD), providing experimental evidence for its utility in complex drug delivery systems.
Part 1: Physicochemical Landscape & Comparative Data[1]
The critical differentiator of β-CDP is the phosphate group esterified to the glucopyranose ring. Unlike the neutral hydroxypropyl group, the phosphate group introduces pH-dependent ionization (
Table 1: Master Performance Matrix
| Feature | Native β-CD | HP-β-CD (Neutral) | β-CDP (Anionic) |
| Aqueous Solubility | Low (~18.5 mg/mL) | Very High (>600 mg/mL) | High (>500 mg/mL) |
| Charge | Neutral | Neutral | Anionic (pH dependent) |
| Binding Mechanism | Hydrophobic Inclusion | Hydrophobic Inclusion | Inclusion + Electrostatic |
| Hemolytic Activity | High (Membrane disruption) | Low (Safe for parenteral) | Low (Charge repulsion) |
| Formulation Niche | Food/Simple separation | Parenteral/Oral liquids | Mucosal delivery, Hydrogels, Cationic drugs |
| Crosslinking Ability | None | Low (Chemical only) | High (Ionic with Chitosan) |
Mechanism of Action: The "Dual-Lock" Effect
The following diagram illustrates how β-CDP stabilizes drugs more effectively than neutral alternatives when the guest molecule is cationic (e.g., doxorubicin, chitosan-based systems).
Figure 1: The "Dual-Lock" mechanism where β-CDP utilizes both cavity inclusion and external phosphate groups to bind cationic guests, resulting in higher stability constants (
Part 2: Formulation Scenarios & Performance Data
Scenario A: Hydrogels & Mucosal Delivery (The "Killer App")
This is where β-CDP dominates. Unlike HP-β-CD, which requires toxic chemical crosslinkers (e.g., glutaraldehyde) to form gels, β-CDP can form physical hydrogels via ionic interaction with cationic polymers like Chitosan .
-
Experimental Insight: In chitosan/β-CDP systems, the phosphate groups act as non-toxic crosslinkers.
-
Data Point: Research indicates that β-CDP/Chitosan hydrogels exhibit pH-responsive swelling . At pH 1.2 (stomach), the phosphate groups are protonated, reducing crosslinking density and increasing drug release. At pH 7.4 (intestine), ionization strengthens the network, sustaining release [1].
Scenario B: Hemolysis & Safety Profile
A major limitation of native β-CD is its nephrotoxicity and hemolytic activity (it extracts cholesterol from erythrocyte membranes).
-
Comparison:
-
Methylated-β-CD: Highly hemolytic (toxic).
-
Native β-CD: Moderately hemolytic.
-
β-CDP: Significantly reduced hemolysis.
-
-
Why? The anionic charge of β-CDP repels the negatively charged sialic acid residues on the red blood cell surface, preventing the CD from approaching the membrane close enough to extract cholesterol [2].
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the performance of β-CDP in your specific drug formulation, use the following protocols.
Protocol 1: Determination of Stability Constant ( )
Method: Phase Solubility (Higuchi-Connors).[1] Objective: Quantify the affinity of β-CDP for your drug compared to Native β-CD.
-
Preparation: Prepare aqueous solutions of β-CDP at increasing concentrations (e.g., 0 to 20 mM) in phosphate buffer (pH 7.4).
-
Saturation: Add excess drug (solid) to each vial.
-
Equilibration: Shake at 25°C for 72 hours.
-
Separation: Filter samples (0.45 µm PVDF) to remove undissolved drug. Critical Step: Ensure filter does not adsorb the drug.
-
Quantification: Analyze filtrate via HPLC/UV.
-
Calculation: Plot Drug Concentration (M) vs. β-CDP Concentration (M).
-
Calculate
using the slope: (Where is intrinsic drug solubility).[1]
-
Protocol 2: Ionic Gelation for Hydrogel Fabrication
Method: Polyelectrolyte Complexation. Objective: Create a drug-loaded scaffold without chemical crosslinkers.
-
Chitosan Solution: Dissolve Chitosan (1% w/v) in 1% Acetic Acid.
-
β-CDP Solution: Dissolve β-CDP in distilled water.
-
Drug Loading: Dissolve/disperse drug into the β-CDP solution (allowing inclusion complex formation first).
-
Gelation: Add β-CDP/Drug solution dropwise into Chitosan solution under magnetic stirring.
-
Observation: Opalescence indicates nanoparticle/gel formation due to Phosphate-Amine interaction.
Experimental Workflow Visualization
Figure 2: Workflow for validating solubility enhancement. A linear slope < 1 confirms a stoichiometric 1:1 inclusion complex.[2][3]
References
-
Mechanisms of Chitosan/Cyclodextrin Interactions: Title: Preparation of Chitosan/β-Cyclodextrin Composite Membrane and Its Adsorption Mechanism. Source: MDPI (Materials) Link:[Link]
-
Hemolytic Toxicity Comparison: Title: Investigation of the Hemolytic Effect of Cyclodextrin Derivatives. Source: ResearchGate (J. Szejtli et al.) Link:[4][Link]
-
Phase Solubility Protocol (Higuchi & Connors): Title: Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes. Source: NIH / PMC Link:[Link]
-
pH-Responsive Hydrogels: Title: β-cyclodextrin chitosan-based hydrogels with tunable pH-responsive properties for controlled release of acyclovir. Source: Taylor & Francis / PubMed Link:[Link]
Sources
A Senior Application Scientist's Guide to Validating Inclusion Complexes with Spectroscopy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. islandscholar.ca [islandscholar.ca]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. mdpi.com [mdpi.com]
- 14. scienceasia.org [scienceasia.org]
- 15. Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
